Triapine
Description
This compound has been used in trials studying the treatment of Leukemia, Lung Cancer, Kidney Cancer, Prostate Cancer, and Pancreatic Cancer, among others.
This compound is a synthetic heterocyclic carboxaldehyde thiosemicarbazone with potential antineoplastic activity. This compound inhibits the enzyme ribonucleotide reductase, resulting in the inhibition of the conversion of ribonucleoside diphosphates to deoxyribonucleotides necessary for DNA synthesis. This agent has been shown to inhibit tumor growth in vitro. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
a neuroprotective agent; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYKNCNAZKMVQN-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893923 | |
| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143621-35-6 | |
| Record name | Triapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCX-0191 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triapine mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of Triapine in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair.[1][2][3] Its primary mechanism of action involves the chelation of iron within the RNR active site, leading to the quenching of a tyrosyl-free radical essential for the enzyme's catalytic activity.[1][4][5] This inactivation of RNR depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs), resulting in the cessation of DNA replication, cell cycle arrest at the G1/S checkpoint, and the inhibition of DNA repair processes.[6][7][8] Additionally, the this compound-iron complex can induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage.[4][9] Recent evidence also suggests this compound can trigger immunogenic cell death, enhancing the anti-tumor immune response.[10] By crippling the cell's ability to synthesize and repair DNA, this compound shows significant anti-neoplastic activity and acts as a potent sensitizer for DNA-damaging agents like platinum-based chemotherapy and radiation.[11][12][13] This guide provides a detailed overview of these mechanisms, supported by quantitative data and key experimental methodologies.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
The central mechanism of this compound's anti-cancer activity is its potent inhibition of ribonucleotide reductase (RNR).[1] RNR is a rate-limiting enzyme that converts ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3][14] Due to their high proliferative rate, cancer cells have an increased demand for dNTPs, making RNR a critical target for cancer therapy.[15]
Molecular Interaction of this compound with Ribonucleotide Reductase
RNR is a heterodimeric enzyme composed of a large subunit (R1 or RRM1) and a small subunit (R2 or RRM2). The R2 subunit contains a di-iron center that generates and stabilizes a tyrosyl-free radical, which is indispensable for the enzyme's catalytic function.[8][14]
This compound's mechanism involves the following key steps:
-
Iron Chelation: this compound is a thiosemicarbazone that efficiently chelates transition metals. It targets the di-iron center in the R2 subunit of RNR.[9][16]
-
Radical Quenching: By binding to the iron, this compound disrupts the metal cofactor and quenches the essential tyrosyl-free radical.[1][6] This action renders the RNR enzyme inactive.
-
dNTP Pool Depletion: The inactivation of RNR halts the de novo synthesis of dNTPs, leading to a rapid depletion of the intracellular deoxyribonucleotide pool.[5][6]
-
Inhibition of DNA Synthesis: The scarcity of dNTPs directly inhibits DNA polymerase activity, leading to a swift cessation of DNA replication, particularly in rapidly dividing cancer cells.[6][17]
This compound is reported to be 100- to 1000-fold more potent than hydroxyurea, another RNR inhibitor used in clinical practice.[6]
Caption: Primary mechanism of this compound via RNR inhibition.
Secondary Mechanisms and Cellular Consequences
Beyond direct RNR inhibition, this compound instigates several downstream cellular events that contribute to its anti-neoplastic profile.
Induction of Oxidative Stress
The complex formed between this compound and iron is redox-active.[9] This complex can participate in redox cycling, reacting with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[4][18] This elevation in intracellular ROS can overwhelm the cancer cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids, further promoting cell death.[18] However, it is noteworthy that some studies suggest ROS generation is not the primary mechanism for RNR inactivation, which is instead dominated by direct tyrosyl radical quenching.[19]
Disruption of DNA Synthesis and Repair
The depletion of the dNTP pool has a dual impact: it halts ongoing DNA replication and cripples the cell's ability to repair DNA damage.[5] DNA repair mechanisms, including homologous recombination repair (HRR) and base excision repair, require a steady supply of dNTPs to fill in gaps and replace damaged nucleotides. By inhibiting RNR, this compound effectively prevents the repair of both endogenous and therapy-induced DNA lesions.[13] This mechanism underlies this compound's potent synergy with DNA-damaging agents. For example, preclinical studies show that this compound sensitizes ovarian cancer cells to PARP inhibitors and topoisomerase inhibitors by disrupting CtIP-mediated homologous recombination.[5][20]
Caption: Logical relationship of this compound-induced DNA repair inhibition.
Cell Cycle Arrest
The inhibition of DNA synthesis activates cellular checkpoints that monitor the integrity of the genome. This compound treatment leads to a strong arrest of cells at the G1/S-phase boundary.[7][8][21] This checkpoint activation prevents cells with insufficient dNTPs from entering the S phase (the DNA synthesis phase), thereby averting catastrophic replication errors. Prolonged arrest at this checkpoint can ultimately trigger apoptosis.[7]
Induction of Immunogenic Cell Death (ICD)
More recent research has uncovered an immunomodulatory role for this compound. It has been shown to induce endoplasmic reticulum (ER) stress in cancer cells.[10] This stress response leads to the hallmarks of immunogenic cell death (ICD), including the surface exposure of calreticulin and the release of ATP and high-mobility group box 1 (HMGB1). These damage-associated molecular patterns (DAMPs) act as signals to recruit and activate immune cells. Furthermore, this compound-induced ER stress can upregulate the FAS death receptor on cancer cells, making them more susceptible to killing by cytotoxic T-lymphocytes.[10]
Quantitative Efficacy Data
In Vitro Cytotoxicity
This compound has demonstrated potent growth-inhibitory effects across a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| M109 | Murine Lung Carcinoma | ~1.6 (GI50) | [6] |
| L1210 | Murine Leukemia | 0.29 | [17] |
| MCF-7 | Human Breast Carcinoma | 0.29 | [17] |
| A2780 | Human Ovarian Carcinoma | Data not specified, but active | [11] |
| KB | Human Nasopharyngeal Carcinoma | Data not specified, but active | [11] |
Note: GI50 is the concentration required to inhibit growth by 50%, while IC50 is the concentration to inhibit a given biological process by 50%. Values can vary based on assay conditions and duration of exposure.
Selected Clinical Trial Data
This compound has been evaluated in numerous Phase I and II clinical trials, both as a monotherapy and in combination regimens.[9]
| Trial / Study | Cancer Type(s) | Regimen | Key Findings & Efficacy | Citation(s) |
| Phase I | Advanced Solid Tumors | This compound (96 mg/m² daily for 5 days) | Acceptable safety profile. Serum concentrations surpassed in vitro tumor growth-inhibitory levels. No objective responses, but established MTD. | [6] |
| Phase I | Advanced Solid Tumors | This compound (48–96 mg/m²) + Cisplatin (20–75 mg/m²) | MTD established at 96 mg/m² this compound (days 1-4) + 75 mg/m² Cisplatin. 50% of patients at MTD had stable disease. | [15] |
| Randomized Phase II | Advanced Cervical/Vaginal Cancer | This compound + Cisplatin-Radiotherapy vs. Cisplatin-Radiotherapy alone | Addition of this compound improved metabolic complete response rate (92% vs 69%) and 3-year progression-free survival estimate (92% vs 77%). | [21][22] |
| Phase II (ECOG 1503) | Advanced Non-Small Cell Lung Cancer (NSCLC) | This compound (105 mg/m²) + Gemcitabine (1,000 mg/m²) | No objective anti-tumor responses. 20% of patients experienced stable disease. | [16] |
| Phase I (NCT04234568) | Neuroendocrine Tumors (NET) | This compound + Lutetium Lu 177 Dotatate | Confirmed Objective Response Rate (ORR) of 21.4%; median Progression Free Survival (PFS) of 38.0 months. | [14] |
Key Experimental Protocols
Ribonucleotide Reductase (RNR) Activity Assay
This protocol provides a general method to quantify RNR activity in cell lysates, adapted from principles described in the literature.[23][24][25] The assay measures the conversion of a radiolabeled ribonucleotide (e.g., [³H]-CDP) to its deoxyribonucleotide form.
Methodology:
-
Cell Lysate Preparation: Culture cancer cells to ~80% confluency. Treat with this compound or vehicle control for the desired time. Harvest cells, wash with cold PBS, and lyse in a hypotonic buffer. Centrifuge to pellet debris and collect the supernatant containing the cytosolic RNR.
-
Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 7.6), MgSO₄, EDTA, a reducing system (e.g., dithiothreitol or thioredoxin/thioredoxin reductase/NADPH), and an allosteric effector (e.g., ATP).
-
Initiation: Add the cell lysate and the radiolabeled substrate (e.g., [³H]-CDP) to the reaction mixture to initiate the enzymatic reaction.
-
Time Points: Incubate the reaction at 37°C. Remove aliquots at specific time points (e.g., 0, 5, 10, 20 minutes).
-
Quenching: Stop the reaction in each aliquot by adding perchloric acid or by heating.
-
Separation and Quantification: The deoxyribonucleotide product ([³H]-dCDP) is separated from the ribonucleotide substrate. This can be achieved by enzymatic degradation of the remaining substrate followed by separation on an anion-exchange column or by using high-performance liquid chromatography (HPLC).
-
Analysis: The radioactivity of the product fraction is measured using a scintillation counter. The rate of product formation is calculated and normalized to the total protein concentration in the lysate to determine RNR activity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure general oxidative stress.[26][27][28]
Methodology:
-
Cell Culture and Treatment: Plate cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence reading) and allow them to adhere. Treat cells with this compound, a positive control (e.g., H₂O₂), and a vehicle control for the desired duration.
-
Probe Loading: Remove the treatment media and wash the cells gently with pre-warmed PBS. Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Measurement: Wash the cells again with PBS to remove excess probe. Add PBS or phenol red-free media to the wells.
-
Fluorescence Reading: Immediately measure the fluorescence intensity using a microplate reader. The excitation wavelength is typically ~485 nm and the emission wavelength is ~530 nm. ROS in the cell oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Analysis: The fluorescence intensity in this compound-treated cells is compared to that of the controls. An increase in fluorescence indicates an increase in intracellular ROS levels. Data can also be acquired via flow cytometry for single-cell analysis.
Caption: Workflow for measuring intracellular ROS using DCFH-DA.
Analysis of DNA Damage (γH2AX Foci Staining)
This immunofluorescence protocol detects DNA double-strand breaks (DSBs). H2AX is a histone variant that becomes rapidly phosphorylated (to form γH2AX) at sites of DSBs.[8][13]
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat with this compound, a DNA-damaging agent (e.g., etoposide or radiation) as a positive control, a combination of both, and a vehicle control.
-
Fixation and Permeabilization: After treatment, wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour in the dark.
-
Counterstaining and Mounting: Wash the cells three times. Stain the nuclei with a DNA counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels. Quantify the number of distinct fluorescent foci (γH2AX) per nucleus. An increase in foci indicates an increase in unrepaired DSBs.
Conclusion and Future Directions
This compound is a multifaceted anti-cancer agent with a well-defined primary mechanism of action targeting ribonucleotide reductase. Its ability to disrupt DNA synthesis, inhibit DNA repair, induce oxidative stress, and modulate the tumor immune microenvironment makes it a compelling candidate for combination therapies. The synergistic effects observed when combining this compound with radiation and various chemotherapeutic agents highlight its potential to overcome resistance and enhance therapeutic efficacy. Future research should continue to explore its immunomodulatory properties, identify predictive biomarkers for patient response, and optimize combination strategies to fully leverage its unique mechanistic profile in the clinical setting.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]
- 8. Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and Its Role in Advanced Cervical and Vaginal Cancer - OncologyTube [oncologytube.com]
- 13. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 15. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 23. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. collaborate.princeton.edu [collaborate.princeton.edu]
- 28. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (Triapine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, commonly known as Triapine (or 3-AP), is a promising investigational anticancer agent.[1] It belongs to the class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which are recognized for their potent biological activities.[2] this compound was developed as a more potent alternative to existing ribonucleotide reductase inhibitors like hydroxyurea.[3] Its primary mechanism of action involves the potent inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair, making it a key target in cancer therapy. This compound has been the subject of numerous clinical trials for a variety of cancers, including leukemia and solid tumors, both as a monotherapy and in combination with other treatments.[4][5]
Discovery and Synthesis
The development of this compound arose from efforts to create more effective inhibitors of ribonucleotide reductase.[3] Researchers synthesized various substituted pyridine-2-carboxaldehyde thiosemicarbazones and evaluated their antineoplastic activity.[6] Among these, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone demonstrated significant activity against L1210 leukemia in mice, establishing its potential as an anticancer agent.[3][6]
Synthesis of this compound:
The synthesis of this compound typically involves the condensation of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide.[6] A general synthetic scheme is outlined below:
-
Oxidation: The synthesis often starts with the oxidation of a suitable precursor like 3-nitro-2-picoline using selenium dioxide to generate the corresponding pyridine-2-carboxaldehyde.[6]
-
Reduction: The nitro group is then reduced to an amino group.[6]
-
Condensation: The resulting 3-aminopyridine-2-carboxaldehyde is reacted with thiosemicarbazide to form the final product, this compound.[6]
More recent methods have been developed to improve the efficiency and yield of this synthesis.[7]
Mechanism of Action
Inhibition of Ribonucleotide Reductase
The principal mechanism of this compound's anticancer activity is the inhibition of ribonucleotide reductase (RNR).[4] RNR is the rate-limiting enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[8] The enzyme consists of two subunits, R1 and R2.[2]
This compound targets the R2 subunit, which contains a di-iron center and a tyrosyl-free radical essential for the enzyme's catalytic activity.[8][9] this compound is a potent iron chelator.[1] It binds to the iron in the R2 subunit, quenching the tyrosyl radical and inactivating the enzyme.[4][9] This leads to a depletion of the deoxyribonucleotide pool, which in turn inhibits DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4][9] this compound is reported to be 100 to 1000 times more potent than hydroxyurea in inhibiting RNR.[2][9]
Caption: Mechanism of Ribonucleotide Reductase Inhibition by this compound.
Induction of Immunogenic Cell Death
Recent studies have revealed that this compound's anticancer activity is also mediated by its ability to modulate the immune system.[10] this compound induces a form of endoplasmic reticulum (ER) stress, which can lead to immunogenic cell death (ICD).[10] Key hallmarks of ICD, including the surface exposure of calreticulin and the release of ATP and high-mobility group box 1 (HMGB1), have been observed in cancer cells treated with this compound.[10]
Furthermore, this compound-induced ER stress leads to the upregulation of the FAS death receptor via NFκB signaling.[10] This increased FAS expression makes cancer cells more susceptible to apoptosis induced by the FAS ligand (FASL), which is primarily expressed on immune cells like cytotoxic T-lymphocytes.[10] This suggests that the anticancer effects of this compound are, in part, dependent on a functional adaptive immune system.[10]
Caption: this compound-Induced Immunogenic Cell Death Signaling Pathway.
Biological Activities
Anticancer Activity
This compound has demonstrated a broad spectrum of antitumor activity in both preclinical and clinical studies.[11] It has shown efficacy against various cancer cell lines, including leukemia, lung carcinoma, and ovarian carcinoma.[11] In murine models, this compound was curative for some mice with L1210 leukemia and significantly inhibited the growth of M109 lung carcinoma and A2780 ovarian carcinoma xenografts.[11] Notably, cells resistant to hydroxyurea remain sensitive to this compound.[11]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| L1210 | Leukemia | IC50: 1.3 µM | [12] |
| L1210/HUr | Hydroxyurea-resistant Leukemia | IC50: 1.6 µM | [12] |
| NCI-60 Panel | Various | Average GI50: 1.6 µM | [9] |
This compound has also been shown to enhance the cytotoxic effects of DNA-damaging agents like etoposide, cisplatin, and doxorubicin, as well as radiation therapy.[11][13] This synergistic effect is attributed to the inhibition of DNA repair mechanisms due to the depletion of deoxyribonucleotides.[9][13]
Antiviral and Other Activities
In addition to its anticancer properties, this compound has been reported to possess antiviral and antifungal activities.[1] It has also been investigated for its neuroprotective properties, where it has shown to block ischemic neurotoxicity.[1][14]
Clinical Development
This compound has undergone numerous clinical trials for a range of malignancies.[5][15] These trials have evaluated its safety, pharmacokinetics, and efficacy as a single agent and in combination with other therapies.[9]
Phase I trials established the safety profile and maximum tolerated dose of this compound.[9] A significant adverse event noted in some patients is methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, which cannot transport oxygen.[16] This is thought to occur through a similar iron-dependent mechanism as its anticancer activity.[16]
Phase II and III trials have investigated this compound in various cancers, including cervical, vaginal, and neuroendocrine tumors, often in combination with radiation and other chemotherapeutic agents like cisplatin and lutetium Lu 177 dotatate.[8][17] Some of these trials are ongoing.[18][19]
Experimental Protocols
Ribonucleotide Reductase Activity Assay
This assay measures the enzymatic activity of RNR by quantifying the conversion of ribonucleotides to deoxyribonucleotides. A common method involves using radiolabeled substrates, but modern techniques often utilize liquid chromatography with tandem mass spectrometry (LC-MS/MS) for higher throughput and versatility.[20][21]
Protocol Outline (LC-MS/MS Method): [20][22]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the RNR enzyme (R1 and R2 subunits), a ribonucleotide substrate (e.g., CDP), allosteric effectors (e.g., ATP), and a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH).
-
Reaction Initiation and Termination: Initiate the reaction by adding the substrate. Allow the reaction to proceed for a specific time (e.g., 2 minutes) at an optimal temperature (e.g., 37°C). Terminate the reaction by heat inactivation (e.g., 95°C).
-
Sample Preparation: Dephosphorylate the nucleotides using an enzyme like calf intestinal phosphatase (CIP) to yield deoxyribonucleosides. Filter the samples before analysis.
-
LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to separate and quantify the deoxyribonucleoside product.
-
Data Analysis: Generate a standard curve for the deoxyribonucleoside product to calculate the amount produced in the enzymatic reaction. The enzyme activity is typically expressed as nmol of product formed per mg of enzyme per minute.
Caption: Ribonucleotide Reductase Activity Assay Workflow.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Caption: MTT Cell Viability Assay Workflow.
Clonogenic Survival Assay
This in vitro assay measures the ability of a single cell to grow into a colony. It is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents like radiation.
Protocol Outline: [13]
-
Cell Preparation: Prepare a single-cell suspension from a cell culture.
-
Cell Seeding: Plate a specific number of cells into multi-well plates.
-
Treatment: Allow the cells to attach for a few hours. Then, treat the cells with this compound for a defined period (e.g., 16 hours) either before or after irradiation.
-
Irradiation: Irradiate the cells with varying doses of radiation.
-
Incubation: Remove the drug-containing medium, add fresh medium, and incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix and stain the colonies (e.g., with crystal violet). Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of untreated control cells. Generate a dose-response curve to assess the radiosensitizing effect of this compound.
Caption: Clonogenic Survival Assay Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 8. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Neuroprotective Activity of 3‐Aminopyridine‐2‐Carboxaldehyde Thiosemicarbazone (PAN‐811), a Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - My Cancer Genome [mycancergenome.org]
- 16. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 23. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triapine: History, Development, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thioseemicarbazone), also known as 3-AP, is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR) that has been the subject of extensive preclinical and clinical investigation as a potential anticancer agent.[1] Developed initially by Vion Pharmaceuticals, this compound has shown a broad spectrum of antitumor activity.[2] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental findings related to this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its impact on cellular signaling pathways.
History and Development
The development of this compound as a potential anticancer agent began with its synthesis and initial screening. Vion Pharmaceuticals spearheaded its early development, advancing it into multiple clinical trials.[2] Following the bankruptcy of Vion Pharmaceuticals, the rights to this compound were acquired by Nanotherapeutics, Inc. and subsequently transferred to Nanoshift, LLC, who, in collaboration with Nanopharmaceutics, Inc., continue to support its clinical evaluation with the National Cancer Institute (NCI).
This compound has been evaluated in numerous clinical trials for a variety of malignancies, both as a monotherapy and in combination with other cytotoxic agents and radiation therapy.[3] Early phase clinical studies established its safety profile and determined the maximum tolerated dose (MTD) for various administration schedules.[2][4] While it has shown promising activity in hematological malignancies, its efficacy in solid tumors as a monotherapy has been more modest.[2] Consequently, current research efforts are largely focused on its use in combination therapies to enhance the efficacy of existing cancer treatments.[3]
Mechanism of Action
This compound's primary mechanism of action is the potent inhibition of ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] RNR is a heterodimeric enzyme composed of two subunits, R1 and R2. The R2 subunit contains a tyrosyl-free radical that is essential for the enzyme's catalytic activity and is dependent on a di-iron center.
This compound exerts its inhibitory effect through the chelation of this essential iron cofactor within the R2 subunit of RNR.[1][5] By binding to iron, this compound quenches the tyrosyl-free radical, thereby inactivating the enzyme.[2] This leads to a depletion of the intracellular deoxyribonucleotide triphosphate (dNTP) pool, which in turn inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] this compound is reported to be 100- to 1000-fold more potent than hydroxyurea, another RNR inhibitor, in both enzymatic and cell-growth inhibition assays.[2]
Quantitative Data Summary
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a wide range of cancer cell lines. The NCI-60 cell line screen provides a broad perspective on its activity across different cancer types. The GI50 values (concentration required to inhibit cell growth by 50%) from this screen for this compound (NSC #663249) are summarized below.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.12 |
| HL-60(TB) | Leukemia | 0.10 |
| K-562 | Leukemia | 0.18 |
| MOLT-4 | Leukemia | 0.11 |
| RPMI-8226 | Leukemia | 0.16 |
| SR | Leukemia | 0.13 |
| Non-Small Cell Lung | ||
| A549/ATCC | Non-Small Cell Lung | 0.25 |
| EKVX | Non-Small Cell Lung | 0.14 |
| HOP-62 | Non-Small Cell Lung | 0.22 |
| HOP-92 | Non-Small Cell Lung | 0.17 |
| NCI-H226 | Non-Small Cell Lung | 0.20 |
| NCI-H23 | Non-Small Cell Lung | 0.23 |
| NCI-H322M | Non-Small Cell Lung | 0.19 |
| NCI-H460 | Non-Small Cell Lung | 0.15 |
| NCI-H522 | Non-Small Cell Lung | 0.28 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.16 |
| HCC-2998 | Colon Cancer | 0.18 |
| HCT-116 | Colon Cancer | 0.17 |
| HCT-15 | Colon Cancer | 0.21 |
| HT29 | Colon Cancer | 0.20 |
| KM12 | Colon Cancer | 0.19 |
| SW-620 | Colon Cancer | 0.15 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.14 |
| SF-295 | CNS Cancer | 0.13 |
| SF-539 | CNS Cancer | 0.16 |
| SNB-19 | CNS Cancer | 0.15 |
| SNB-75 | CNS Cancer | 0.18 |
| U251 | CNS Cancer | 0.12 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.10 |
| MALME-3M | Melanoma | 0.11 |
| M14 | Melanoma | 0.13 |
| SK-MEL-2 | Melanoma | 0.14 |
| SK-MEL-28 | Melanoma | 0.12 |
| SK-MEL-5 | Melanoma | 0.15 |
| UACC-257 | Melanoma | 0.11 |
| UACC-62 | Melanoma | 0.10 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.16 |
| OVCAR-3 | Ovarian Cancer | 0.19 |
| OVCAR-4 | Ovarian Cancer | 0.17 |
| OVCAR-5 | Ovarian Cancer | 0.20 |
| OVCAR-8 | Ovarian Cancer | 0.18 |
| NCI/ADR-RES | Ovarian Cancer | 0.22 |
| SK-OV-3 | Ovarian Cancer | 0.21 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.15 |
| A498 | Renal Cancer | 0.18 |
| ACHN | Renal Cancer | 0.16 |
| CAKI-1 | Renal Cancer | 0.19 |
| RXF 393 | Renal Cancer | 0.17 |
| SN12C | Renal Cancer | 0.20 |
| TK-10 | Renal Cancer | 0.14 |
| UO-31 | Renal Cancer | 0.13 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.23 |
| DU-145 | Prostate Cancer | 0.25 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.28 |
| MDA-MB-231/ATCC | Breast Cancer | 0.26 |
| HS 578T | Breast Cancer | 0.24 |
| BT-549 | Breast Cancer | 0.27 |
| T-47D | Breast Cancer | 0.30 |
| MDA-MB-435 | Breast Cancer | 0.22 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 663249.
Pharmacokinetic Parameters (Phase I Study)
A Phase I study of this compound administered as a 2-hour intravenous infusion daily for 5 days provided the following pharmacokinetic data at a dose of 96 mg/m²/day.[4]
| Parameter | Value (Mean ± SD) |
| Cmax (µM) | 8 ± 3.5 |
| T½ (hours) | 1.1 ± 0.5 |
| AUC (µM·h) | 15.6 ± 7.8 |
| CL (L/h/m²) | 7.9 ± 4.5 |
| Vd (L/m²) | 11.8 ± 6.2 |
Cmax: Maximum plasma concentration; T½: Elimination half-life; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution.
Clinical Efficacy (Phase II Study)
A Phase II study of this compound in combination with gemcitabine for advanced non-small cell lung cancer reported the following efficacy results.[6]
| Parameter | Value |
| Objective Response Rate | 0% |
| Stable Disease | 20% |
| Median Overall Survival | 5.4 months |
| Median Time to Progression | 1.8 months |
Experimental Protocols
Ribonucleotide Reductase Inhibition Assay
This protocol is adapted from studies investigating the enzymatic inhibition by this compound.[1][5]
Objective: To determine the in vitro inhibitory activity of this compound on ribonucleotide reductase.
Materials:
-
Recombinant human R1 and R2 subunits of ribonucleotide reductase
-
[¹⁴C]-CDP (Cytidine 5'-diphosphate, radiolabeled)
-
Dithiothreitol (DTT)
-
ATP
-
Magnesium acetate
-
HEPES buffer (pH 7.4)
-
This compound (dissolved in DMSO)
-
Snake venom phosphodiesterase
-
Dowex-1-borate columns
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DTT, ATP, and magnesium acetate.
-
Add the R1 and R2 subunits of ribonucleotide reductase to the reaction mixture.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [¹⁴C]-CDP.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by boiling for 2 minutes.
-
Add snake venom phosphodiesterase to the mixture and incubate for an additional 30 minutes at 37°C to convert the resulting dCDP to dC.
-
Apply the reaction mixture to a Dowex-1-borate column to separate the unreacted [¹⁴C]-CDP from the [¹⁴C]-dC product.
-
Elute the [¹⁴C]-dC with water and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to the respective wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the control and determine the GI50 value.
Signaling Pathways and Experimental Workflows
This compound's Core Mechanism of Action
The primary mechanism of this compound involves the inhibition of ribonucleotide reductase, leading to a cascade of downstream effects that ultimately result in cancer cell death.
Caption: this compound inhibits RNR by chelating its iron cofactor, leading to dNTP depletion, cell cycle arrest, and apoptosis.
This compound-Induced Cell Cycle Arrest
This compound-induced depletion of dNTPs triggers cell cycle checkpoints, primarily at the G1/S and intra-S phases, to halt DNA replication in the presence of insufficient building blocks.
Caption: this compound induces G1/S cell cycle arrest through the ATM/ATR-p53-p21 pathway.
This compound-Induced Apoptosis
Prolonged cell cycle arrest and DNA damage caused by this compound can lead to the induction of apoptosis through both intrinsic and extrinsic pathways.
Caption: this compound induces apoptosis via ER stress, FAS upregulation, and subsequent caspase activation.
Experimental Workflow for In Vitro Evaluation
A typical workflow for the preclinical in vitro evaluation of this compound is outlined below.
Caption: A standard workflow for the in vitro characterization of this compound's anticancer activity.
Conclusion
This compound remains a compound of significant interest in the field of oncology. Its well-defined mechanism of action as a potent ribonucleotide reductase inhibitor provides a strong rationale for its clinical development. While challenges remain, particularly in its application as a monotherapy for solid tumors, its potential in combination with other anticancer agents and as a radiosensitizer continues to be actively explored. This technical guide provides a foundational understanding of this compound's history, mechanism, and preclinical evaluation, serving as a valuable resource for researchers and drug development professionals in the ongoing effort to translate its therapeutic potential into clinical benefit.
References
- 1. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel checkpoint mechanism regulating the G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vitro Efficacy of Triapine: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, NSC #663249) is a potent and well-characterized inhibitor of ribonucleotide reductase (RR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[1] By targeting this rate-limiting step in DNA metabolism, this compound has demonstrated broad-spectrum anticancer activity in a variety of preclinical in vitro models. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the mechanism of action, cytotoxic effects, and potential therapeutic applications of this compound in oncology.
Mechanism of Action
This compound exerts its primary anticancer effect through the inhibition of ribonucleotide reductase. This inhibition is achieved by quenching the tyrosyl free radical at the active site of the RRM2 and p53R2 subunits of the enzyme.[2] As a potent iron chelator, this compound binds with iron to form a redox-active complex that facilitates this radical quenching, thereby preventing the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).[2]
The resulting depletion of the cellular dNTP pool leads to the stalling of DNA replication forks, causing replication stress and subsequent DNA damage.[3] This, in turn, activates a cascade of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathways Affected by this compound
The inhibition of ribonucleotide reductase and subsequent DNA damage by this compound triggers a robust DNA Damage Response (DDR). A key event in this process is the activation of the ATR-Chk1 signaling pathway, a critical regulator of the replication checkpoint.[3] This leads to cell cycle arrest, primarily in the S-phase or at the G1/S boundary, providing a window for either DNA repair or the induction of apoptosis if the damage is irreparable.[2][4]
This compound-induced apoptosis proceeds through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is initiated by the activation of Bid and the release of cytochrome c from the mitochondria.[1][2] The extrinsic pathway is engaged through the upregulation of the Fas receptor (Fas), making cancer cells more susceptible to Fas ligand (FasL)-mediated cell death.[5] This upregulation of Fas is driven by endoplasmic reticulum (ER) stress and subsequent activation of the NFκB signaling pathway.[5]
dot
Caption: Mechanism of Action of this compound.
dot
Caption: Apoptotic Pathways Induced by this compound.
Quantitative Analysis of In Vitro Anticancer Activity
The cytotoxic and cytostatic effects of this compound have been extensively evaluated across a wide range of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values from the National Cancer Institute's NCI-60 screen, providing a broad overview of this compound's activity.
Table 1: NCI-60 Mean Graph Data for this compound (NSC 663249)
| Parameter | Log10(Molar) | Molar Concentration |
| Mean GI50 | -5.80 | 1.58 µM |
| Mean TGI | -5.25 | 5.62 µM |
| Mean LC50 | -4.75 | 17.78 µM |
| Data obtained from the NCI Developmental Therapeutics Program database. |
Table 2: GI50 Values of this compound in the NCI-60 Human Tumor Cell Line Screen (Molar Concentration)
| Cell Line | Cancer Type | GI50 (µM) | Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | Ovarian Cancer | ||||
| CCRF-CEM | Leukemia | 1.35 | IGROV1 | Ovarian | 2.09 |
| HL-60(TB) | Leukemia | 1.00 | OVCAR-3 | Ovarian | 2.45 |
| K-562 | Leukemia | 1.51 | OVCAR-4 | Ovarian | 1.82 |
| MOLT-4 | Leukemia | 1.29 | OVCAR-5 | Ovarian | 2.51 |
| RPMI-8226 | Leukemia | 1.70 | OVCAR-8 | Ovarian | 1.95 |
| SR | Leukemia | 0.98 | NCI/ADR-RES | Ovarian | 2.29 |
| Non-Small Cell Lung | SK-OV-3 | Ovarian | 2.34 | ||
| A549/ATCC | NSCL | 2.19 | Prostate Cancer | ||
| EKVX | NSCL | 1.78 | PC-3 | Prostate | 2.00 |
| HOP-62 | NSCL | 1.62 | DU-145 | Prostate | 2.14 |
| HOP-92 | NSCL | 1.55 | Renal Cancer | ||
| NCI-H226 | NSCL | 1.86 | 786-0 | Renal | 1.55 |
| NCI-H23 | NSCL | 1.95 | A498 | Renal | 1.78 |
| NCI-H322M | NSCL | 1.74 | ACHN | Renal | 1.91 |
| NCI-H460 | NSCL | 1.66 | CAKI-1 | Renal | 1.86 |
| NCI-H522 | NSCL | 1.70 | RXF 393 | Renal | 1.51 |
| Colon Cancer | SN12C | Renal | 1.70 | ||
| COLO 205 | Colon | 1.51 | TK-10 | Renal | 1.48 |
| HCC-2998 | Colon | 1.78 | UO-31 | Renal | 1.62 |
| HCT-116 | Colon | 1.58 | Melanoma | ||
| HCT-15 | Colon | 1.70 | LOX IMVI | Melanoma | 1.51 |
| HT29 | Colon | 1.86 | MALME-3M | Melanoma | 1.74 |
| KM12 | Colon | 1.66 | M14 | Melanoma | 1.58 |
| SW-620 | Colon | 1.55 | SK-MEL-2 | Melanoma | 1.82 |
| CNS Cancer | SK-MEL-28 | Melanoma | 2.00 | ||
| SF-268 | CNS | 1.70 | SK-MEL-5 | Melanoma | 1.70 |
| SF-295 | CNS | 1.82 | UACC-257 | Melanoma | 1.66 |
| SF-539 | CNS | 1.78 | UACC-62 | Melanoma | 1.55 |
| SNB-19 | CNS | 1.66 | MDA-MB-435 | Melanoma | 1.78 |
| SNB-75 | CNS | 1.91 | Breast Cancer | ||
| U251 | CNS | 1.74 | MCF7 | Breast | 1.95 |
| MDA-MB-231/ATCC | Breast | 1.86 | |||
| HS 578T | Breast | 1.78 | |||
| BT-549 | Breast | 1.66 | |||
| T-47D | Breast | 2.04 | |||
| MDA-MB-468 | Breast | 2.14 | |||
| Data obtained from the NCI Developmental Therapeutics Program (DTP) public database for NSC 663249. The GI50 is the concentration of the drug that causes 50% inhibition of cell growth. |
Experimental Protocols
Cell Culture and Drug Preparation
Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 5-10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2. This compound is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
Cell Viability and Cytotoxicity Assays
-
MTT/XTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Subsequently, a tetrazolium salt solution (MTT or XTT) is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured using a microplate reader, and cell viability is expressed as a percentage of the untreated control.
-
Sulforhodamine B (SRB) Assay (for NCI-60 Screen): Cells are seeded in 96-well plates and exposed to the compound for 48 hours. The cells are then fixed with trichloroacetic acid and stained with SRB, a protein-binding dye. The absorbance of the solubilized dye is proportional to the total cellular protein, which correlates with cell number.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cell survival.
-
Cell Seeding: A single-cell suspension is prepared, and a predetermined number of cells (e.g., 200-1000 cells/well) is seeded into 6-well plates.
-
Drug Treatment: After allowing the cells to attach (typically 6-24 hours), they are treated with various concentrations of this compound for a defined period (e.g., 16-24 hours).
-
Colony Formation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution of methanol and acetic acid and stained with crystal violet. Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.
Analysis of DNA Damage (γH2AX Foci Formation)
The phosphorylation of histone H2AX on serine 139 (γH2AX) serves as a sensitive marker for DNA double-strand breaks.
-
Cell Treatment: Cells are grown on coverslips or in chamber slides and treated with this compound.
-
Immunofluorescence Staining: At specific time points after treatment, cells are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.25% Triton X-100), and blocked (e.g., with bovine serum albumin). The cells are then incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: The coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software. An increase in the number of foci indicates an increase in DNA damage.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated with this compound for a specified duration, then harvested by trypsinization.
-
Fixation and Staining: The cells are fixed in cold 70% ethanol and then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The resulting histograms are used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression and activation of proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved PARP, caspase-3, p-Chk1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: General Experimental Workflow.
Conclusion
Preclinical in vitro studies have firmly established this compound as a potent anticancer agent with a well-defined mechanism of action. Its ability to inhibit ribonucleotide reductase leads to dNTP depletion, DNA synthesis arrest, and the induction of DNA damage, ultimately triggering cell cycle arrest and apoptosis in a wide range of cancer cell lines. The detailed understanding of its molecular effects provides a strong rationale for its clinical development, both as a single agent and in combination with other DNA-damaging agents and radiotherapy. This technical guide serves as a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound in oncology.
References
- 1. Phase I trial of pelvic radiation, weekly cisplatin, and 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, NSC #663249) for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]
- 4. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II Trial of this compound (NSC #663249) in Combination With Gemcitabine as Second Line Treatment of Non-Small Cell Lung Cancer [clin.larvol.com]
An In-depth Technical Guide to the Chemical Structure of Triapine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triapine
This compound, chemically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a potent anti-cancer agent that has been the subject of numerous preclinical and clinical investigations.[1][2][3] It belongs to the α-N-heterocyclic carboxaldehyde thiosemicarbazone class of compounds.[4] The primary mechanism of action of this compound is the inhibition of ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[2][5][6] By targeting RNR, this compound effectively halts cell proliferation, particularly in rapidly dividing cancer cells.[4][5] Its ability to chelate iron and interfere with the generation of the tyrosyl radical necessary for RNR activity is central to its function.[3][5] this compound has been evaluated in clinical trials for a variety of malignancies, including leukemia and solid tumors.[5][7][8]
The Core Chemical Structure of this compound
This compound is a thiosemicarbazone derived from the condensation of 3-aminopicolinaldehyde with hydrazinecarbothioamide.[7] The core structure consists of a 3-aminopyridine ring linked to a thiosemicarbazone moiety via an azomethine (C=N) bond.[3][7] This arrangement provides an N-N-S array of donor atoms that are crucial for its metal-chelating properties, particularly with iron.[3]
The IUPAC name for this compound is [(E)-(3-amino-2-pyridinyl)methylideneamino]thiourea.[7] Its chemical formula is C7H9N5S, with a monoisotopic mass of 195.057866484 Da.[7][9]
This compound Analogs: Structural Modifications and Structure-Activity Relationships
The development of this compound analogs aims to improve its efficacy, selectivity, and pharmacokinetic properties. Modifications are typically made to the pyridine ring, the thiosemicarbazone moiety, or by introducing different substituents.
-
Modifications on the Pyridine Ring: Analogs have been synthesized with substitutions on the pyridine ring to alter the electronic properties and steric hindrance of the molecule. For instance, isoquinoline analogs have shown potent inhibition of RNR.[4]
-
Modifications on the Thiosemicarbazone Moiety: Methylation on the terminal amino group of the thiosemicarbazone has been explored. However, these modifications can lead to inactive compounds.[4]
-
Addition of Functional Groups: Analogs bearing a redox-active phenolic moiety at the terminal nitrogen atom have been prepared to enhance their cytotoxic activity.[10][11]
The structure-activity relationship studies indicate that the ability of the analogs to form stable iron (II) complexes that can undergo redox cycling is crucial for their biological activity.[4]
Quantitative Data of this compound and Its Analogs
The following table summarizes the cytotoxic activity of this compound and some of its analogs against various cancer cell lines.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| This compound (3-AP) | MIA PaCa-2 | ~0.5 | [4] |
| IQ-2 (Isoquinoline analog) | MIA PaCa-2 | 0.25 | [4] |
| Complex 2' ([Cu(L2)Cl]) | Colo205 | 0.181 | [10] |
| Complex 2' ([Cu(L2)Cl]) | Colo320 | 0.159 | [10] |
| HL2c'·CH3COOH | Colo205 | High | [10][12] |
| HL2c'·CH3COOH | Colo320 | High | [10][12] |
Experimental Protocols
Synthesis of this compound Analogs (Example: HL1)
This protocol describes the synthesis of a this compound analog bearing a phenolic moiety, as adapted from the literature.[10]
-
Starting Materials: 3-N-(tert-butyloxycarbonyl)amino-pyridine-2-carboxaldehyde and 2-pyridinamidrazone.
-
Condensation Reaction: The starting materials are condensed in the presence of 12 M HCl.
-
Boc-Deprotection: The resulting intermediate undergoes a Boc-deprotection procedure.
-
Purification: The final product is purified to yield the desired this compound analog.
Synthesis of a Copper (II) Complex of a this compound Analog (Example: Complex 1)
This protocol outlines the synthesis of a copper (II) complex of a this compound analog.[10][12]
-
Reaction Setup: A solution of the this compound analog (HL1) in anoxic methanol is prepared in a Schlenk tube.
-
Addition of Copper Salt: CuCl2·2H2O is added to the solution and stirred at room temperature under an argon atmosphere for 10 minutes.
-
Crystallization: The reaction mixture is allowed to stand at 4°C overnight.
-
Isolation: The resulting dark green precipitate is filtered off under argon, washed with anoxic methanol, and dried in vacuo.
Western Blotting for Signaling Pathway Analysis
This is a general protocol to analyze the effects of this compound on key cancer cell signaling pathways.[1]
-
Cell Lysis: Cancer cells treated with this compound or its analogs are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins in the signaling pathway of interest, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
Inhibition of Ribonucleotide Reductase
The primary mechanism of action of this compound involves the inhibition of RNR. This compound chelates iron from the RRM2 subunit of RNR, which destabilizes the tyrosyl radical essential for the enzyme's catalytic activity.[2][5][6] This leads to a depletion of the deoxyribonucleotide pool, thereby inhibiting DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[4][5]
ER Stress and Immune Response
Recent studies have shown that this compound can induce endoplasmic reticulum (ER) stress, which in turn can lead to immunogenic cell death (ICD) and upregulation of FAS, a death receptor.[13] This suggests a broader mechanism of action that also involves the host immune system.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow to assess the in vitro cytotoxicity of this compound and its analogs is as follows:
Conclusion
This compound remains a significant lead compound in the development of ribonucleotide reductase inhibitors for cancer therapy. Its core thiosemicarbazone structure is amenable to a wide range of chemical modifications, allowing for the generation of analogs with potentially improved therapeutic indices. Understanding the structure-activity relationships, particularly concerning metal chelation and redox properties, is paramount for the rational design of next-generation this compound-based anticancer agents. The exploration of its effects on other cellular pathways, such as the induction of immunogenic cell death, opens new avenues for its clinical application, potentially in combination with immunotherapy.
References
- 1. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 7. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, this compound®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
The discovery of Triapine's synergistic effects with DNA-damaging agents
An In-depth Technical Guide to the Synergistic Effects of Triapine with DNA-Damaging Agents
This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and clinical potential of this compound, a potent ribonucleotide reductase (RNR) inhibitor, in combination with various DNA-damaging agents. The synergistic interactions detailed herein offer a strong rationale for the continued development of this compound-based combination therapies to enhance anti-cancer efficacy, particularly in tumors proficient in DNA repair.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a small molecule inhibitor of RNR, the rate-limiting enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair.[1][2][3] The enzyme consists of two subunits, R1 and R2. This compound's primary mechanism involves quenching a critical tyrosyl free radical in the R2 subunit by chelating iron, which is essential for the enzyme's catalytic activity.[2][3][4][5] This inhibition leads to a depletion of the intracellular dNTP pool, which in turn slows or arrests DNA replication and impedes the cell's ability to repair DNA damage.[1][3][5] This makes cancer cells, with their high proliferative rate and reliance on DNA replication, particularly vulnerable to RNR inhibition.[1]
The Rationale for Synergy with DNA-Damaging Agents
The central hypothesis for combining this compound with DNA-damaging agents is that by depleting the dNTPs necessary for DNA repair, this compound sensitizes cancer cells to the cytotoxic effects of agents that cause DNA lesions.[6][7][8] Many cancer therapies, including chemotherapy and radiation, function by inducing DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs).[9][10] proficient cancer cells can often repair this damage and survive. This compound disrupts this repair process, leading to a "synthetic lethality" scenario where the combination of two non-lethal events (manageable DNA damage and inhibited repair) results in cell death. Specifically, this compound has been shown to disrupt the homologous recombination repair (HRR) pathway, a major mechanism for repairing DSBs.[9][10][11]
Key Signaling Pathways and Mechanisms of Synergy
This compound's synergistic effects are primarily mediated through its disruption of the homologous recombination repair (HRR) pathway. This is achieved by inhibiting the function of key proteins required for the resection of DNA double-strand breaks (DSBs), a critical first step in HRR.
Mechanistic studies have revealed that this compound treatment leads to the activation of the checkpoint kinase Chk1.[9] Activated Chk1, in turn, inhibits cyclin-dependent kinase (CDK) activity.[9][11] CDKs are required for the phosphorylation of CtIP (RBBP8), a protein essential for initiating DSB resection by interacting with the MRN (Mre11-Rad50-Nbs1) complex.[9][11] By preventing CtIP phosphorylation, this compound effectively abrogates DSB resection, thereby blocking the entire HRR pathway. This leaves the cell unable to repair DSBs induced by agents like PARP inhibitors or topoisomerase inhibitors, leading to enhanced cell death.[9][11]
Caption: Signaling pathway of this compound-mediated inhibition of Homologous Recombination Repair (HRR).
Quantitative Data on Synergistic Interactions
The synergy between this compound and DNA-damaging agents has been quantified in numerous preclinical studies. The Combination Index (CI), where CI < 1 indicates synergy, is a common metric.
| Cell Line | Combination Agent | This compound Concentration (µM) | Agent Concentration | Combination Index (CI) | Observed Effect | Reference |
| BG-1 (Ovarian) | Olaparib (PARPi) | 0.5 - 0.75 | Varied | < 1 | Synergistic sensitization across all tested olaparib concentrations. | [10] |
| SKOV-3 (Ovarian) | Olaparib (PARPi) | 0.5 | 6.5 µM | < 1 | Synergistic sensitization of BRCA wild-type cells. | [12] |
| SKOV-3 (Ovarian) | Etoposide (Topo IIi) | 0.25 - 0.5 | Varied | < 1 | Synergistic sensitization to etoposide. | [10] |
| SKOV-3 (Ovarian) | Doxorubicin (Topo IIi) | 0.25 - 0.5 | Varied | < 1 | Synergistic sensitization to doxorubicin. | [10] |
| PEO4 (Ovarian) | Olaparib + Cediranib | 10 mg/kg (in vivo) | 50 mg/kg (Olaparib) | N/A | Marked suppression of tumor growth and prolonged survival in xenograft models. | [13][14] |
| L1210 (Leukemia) | Doxorubicin (Topo IIi) | N/A (in vivo) | N/A (in vivo) | N/A | Prolonged survival times in mouse models compared to either agent alone. | [6] |
| L1210 (Leukemia) | Cisplatin, Etoposide | N/A (in vivo) | N/A (in vivo) | N/A | Synergistic inhibition of leukemia, producing long-term survivors in mice. | [7][8] |
PARPi: PARP inhibitor; Topo IIi: Topoisomerase II inhibitor.
Experimental Protocols and Methodologies
The validation of this compound's synergistic activity involves a range of in vitro and in vivo experimental models.
This assay is a gold standard for measuring the cytotoxic and synergistic effects of anticancer agents.
Caption: General workflow for a clonogenic survival assay to determine drug synergy.
-
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., BRCA wild-type ovarian cancer lines like SKOV-3 or BG-1) are seeded in 6-well plates at a density that allows for individual colony formation (e.g., 500-1000 cells/well).
-
Drug Treatment: After allowing cells to attach (typically 24 hours), they are treated with varying concentrations of this compound alone, a DNA-damaging agent (e.g., olaparib, cisplatin) alone, or a combination of both. A constant drug ratio is often used for combination treatments to facilitate synergy analysis.
-
Incubation: Cells are incubated for 10-14 days until visible colonies are formed.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Analysis: The surviving fraction for each treatment is calculated relative to the untreated control. These values are then used to determine the Combination Index (CI) using software like CalcuSyn, where CI < 1 signifies synergy.[12]
-
-
Objective: To detect changes in protein expression and phosphorylation states that confirm the mechanism of action.
-
Protocol: Cells are treated with this compound and/or a DNA-damaging agent for a specified time. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Following transfer to a membrane, specific antibodies are used to detect key proteins such as phosphorylated Chk1 (Ser345), total Chk1, phosphorylated CtIP, and markers of DNA damage like γH2AX.[9] This method was used to demonstrate that this compound activates Chk1 and blocks olaparib- and etoposide-induced CtIP phosphorylation.[9][11]
-
Objective: To evaluate the efficacy of combination therapy in a living organism.
-
Protocol: Human cancer cells (e.g., SKOV3, PEO4) are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., athymic nude or SCID mice).[13][14] Once tumors are established, mice are treated with vehicle control, single agents, or the combination. Treatment schedules can vary; for example, intraperitoneal (i.p.) administration daily.[14] Tumor volume and mouse survival are monitored over time. These models have shown that the combination of this compound, olaparib, and cediranib significantly suppresses tumor growth and prolongs survival in mice bearing BRCA-wild type EOC xenografts.[13][14][15]
Specific Combination Therapies and Clinical Context
This compound has shown promise in combination with a wide array of DNA-damaging modalities.
-
With PARP Inhibitors (e.g., Olaparib): This is a key combination, as this compound can induce a state of "BRCAness" in BRCA-proficient tumors, rendering them sensitive to PARP inhibitors.[9][10][11] By disrupting HRR, this compound creates a synthetic lethal environment with PARP inhibition.[9]
-
With Topoisomerase Inhibitors (e.g., Etoposide, Doxorubicin): These drugs induce DSBs. This compound synergistically enhances their cytotoxicity by preventing the repair of these breaks.[6][9][10]
-
With Platinum-Based Agents (e.g., Cisplatin): Cisplatin forms DNA adducts and cross-links, leading to DSBs.[16] this compound potentiates its effects by inhibiting HRR-mediated repair.[5][10][16] Clinical trials have evaluated this combination in cervical, vaginal, and other solid tumors, demonstrating tolerability and high response rates.[16][17][18] However, it's noted that sequential administration may be necessary to avoid a direct chemical reaction between cisplatin and this compound that can diminish this compound's effective concentration.[10]
-
With Gemcitabine: Pre-treatment with this compound has been shown to increase the uptake and incorporation of the nucleoside analog gemcitabine into DNA, leading to synergistic growth inhibition.[19][20][21]
-
With Radiation Therapy: Radiation is a potent inducer of DNA DSBs. This compound has been shown to sensitize cancer cells to radiation by arresting cells at the G1/S checkpoint and preventing the repair of radiation-induced DNA damage.[17][22] This combination has been particularly successful in clinical trials for cervical cancer.[17]
Conclusion
This compound's ability to inhibit ribonucleotide reductase and subsequently disrupt the homologous recombination repair pathway provides a powerful and mechanistically sound basis for its use in combination with a wide range of DNA-damaging agents. By depleting the dNTP pool required for DNA repair, this compound effectively lowers the threshold for cytotoxicity of therapies that induce DNA lesions. Preclinical data consistently demonstrate strong synergistic interactions, and clinical studies have shown promising activity and manageable toxicity profiles for these combinations. These findings strongly support the continued investigation of this compound as a chemosensitizing and radiosensitizing agent to overcome resistance and improve outcomes for patients with HRR-proficient cancers.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combination of this compound, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer | PLOS One [journals.plos.org]
- 14. Combination of this compound, olaparib, and cediranib for epithelial ovarian cancer therapy. - ASCO [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Methodological & Application
Triapine: In Vitro Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication and repair.[1][2] Its potent anti-proliferative activity is currently being investigated in numerous clinical trials for various malignancies.[3][4] This document provides detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing cell viability, apoptosis, and cell cycle progression. Additionally, it outlines this compound's mechanism of action and summarizes key quantitative data from published studies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the R2 subunit of ribonucleotide reductase.[2][5] This inhibition is achieved through the chelation of iron, which is essential for the function of the R2 subunit's tyrosyl-free radical.[5][6] The disruption of RNR activity leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which in turn inhibits DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[1][5]
A secondary mechanism involves the formation of a ferrous-Triapine complex, which can generate reactive oxygen species (ROS) through redox cycling.[6][7] This increase in ROS contributes to cellular stress and damage, further enhancing the cytotoxic effects of this compound.[7]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| L1210 | Leukemia | 1.3 | Not Specified | Not Specified |
| L1210/HUr | Hydroxyurea-resistant Leukemia | 1.6 | Not Specified | Not Specified |
| SK-N-MC | Neuroepithelioma | 0.31 | 72 | MTT Assay |
| Average (NCI-60) | Various | 1.6 | 48 | Not Specified |
| Epithelial Ovarian Cancer (EOC) cell lines | Ovarian Cancer | 0.1 - 100 (dose-dependent decrease in viability) | 24 and 48 | CellTiter 96 AQueous One Solution |
Data compiled from multiple sources.[5][8][9][10]
Table 2: Experimental Conditions for In Vitro Assays
| Assay | Cell Line(s) | This compound Concentration(s) | Incubation Time(s) | Key Findings |
| Cell Viability | Epithelial Ovarian Cancer | 0.1 - 100 µM | 24, 48 h | Dose and time-dependent decrease in viability.[8] |
| Apoptosis (Hoechst Staining) | Epithelial Ovarian Cancer | Not specified | Not specified | Nuclear shrinkage, chromatin condensation.[8] |
| Radiosensitization (Clonogenic Assay) | DU145, U251, PSN1 (tumor), MRC5 (normal) | 5 µM | 16 h (pre- or post-irradiation) | Increased radiosensitivity in tumor cells.[11] |
| Cell Cycle Analysis | PC3, PC3-DR | Not specified | Not specified | G1/S phase arrest.[12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)[9]
-
96-well microculture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 6 x 10⁴ cells/mL and allow them to attach for 24 hours.[13]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 45 minutes to 4 hours, allowing for the formation of formazan crystals.[13]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection (Hoechst Staining)
This protocol describes a method to visualize nuclear morphology changes associated with apoptosis.[8]
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the steps for analyzing cell cycle distribution following this compound treatment.[12][14]
Materials:
-
Cancer cell line of interest
-
This compound solution
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the pellet.
-
Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols provided here offer a starting point for in vitro investigations into its efficacy and cellular effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The provided data summary and mechanistic overview serve as a valuable resource for designing and interpreting these experiments.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 3. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Ferrous-Triapine complex mediates formation of reactive oxygen species that inactivate human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Use of Triapine in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of Triapine, a potent ribonucleotide reductase inhibitor, in murine xenograft models. This document outlines this compound's mechanism of action, detailed experimental protocols for in vivo studies, quantitative data on its anti-tumor efficacy, and important considerations for animal welfare and toxicity monitoring. The provided protocols and data will serve as a valuable resource for researchers investigating the therapeutic potential of this compound as a monotherapy or in combination with other anti-cancer agents.
Mechanism of Action
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a small molecule inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the stalling of replication forks, DNA damage, and ultimately, cell cycle arrest and apoptosis.[3][4]
This compound is significantly more potent than the first-generation RNR inhibitor, hydroxyurea.[5] Its mechanism involves the chelation of the iron center within the R2 subunit of RNR, which is critical for the enzyme's catalytic activity.[3] This inhibition of DNA synthesis and repair machinery makes rapidly proliferating cancer cells particularly susceptible to this compound's cytotoxic effects.[1] Furthermore, by hindering DNA repair, this compound can synergize with DNA-damaging agents such as chemotherapy and radiation.[6][7]
Signaling Pathway of this compound Action
Caption: this compound inhibits RNR, leading to dNTP depletion, replication stress, cell cycle arrest, and apoptosis.
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound in murine xenograft studies, as well as procedures for tumor monitoring.
Preparation of this compound Formulation for Injection
This compound has limited solubility in aqueous solutions. Therefore, a suitable vehicle is required for its preparation for in vivo administration. Two common formulations are provided below.
Formulation 1: DMSO/PEG300/Tween 80/Saline [8]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final injectable concentration of 2.5 mg/mL, dissolve a pre-weighed amount of this compound in DMSO.
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Add the this compound stock solution to the prepared vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear.
-
This formulation should be prepared fresh before each administration.
-
Formulation 2: DMSO/Corn Oil [8]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, prepare the vehicle by mixing DMSO and corn oil in a 10:90 ratio.
-
Add the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly.
-
This formulation results in a suspension and should be well-mixed before each injection.
-
Murine Xenograft Model and this compound Administration
-
Animal Models: Athymic nude mice or other immunocompromised strains are suitable for establishing human tumor xenografts.
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject the desired number of cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of the mice.
-
-
Treatment Initiation:
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into control and treatment groups.
-
-
Dosing and Administration:
-
Dosage: Based on preclinical studies, a dosage range of 5-30 mg/kg is often used.[5][8] A common starting dose is 10 mg/kg.
-
Administration Route: Intraperitoneal (i.p.) injection is a frequently used route.
-
Schedule: this compound has a relatively short half-life. Therefore, twice-daily administration is often more effective than once-daily administration.[3][5] A typical schedule is twice daily for 5-6 consecutive days, followed by a rest period.
-
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = 0.5 x (Length x Width²) .
-
-
Monitoring:
-
Monitor the body weight of the animals 2-3 times per week as an indicator of general health and toxicity.
-
Observe the animals daily for any signs of distress, such as changes in behavior, appetite, or posture.
-
Experimental Workflow for a Murine Xenograft Studydot
References
- 1. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
Application Notes and Protocols for Triapine Administration in Phase I Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent ribonucleotide reductase inhibitor, as investigated in Phase I clinical trials. The information is intended to guide researchers and clinicians in the design of future studies involving this agent.
Introduction
This compound has been evaluated in numerous Phase I clinical trials, both as a monotherapy and in combination with other anticancer agents and radiation therapy. These studies have aimed to determine its safety, tolerability, maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile. This document summarizes key findings from these trials to provide a practical resource for the scientific community.
Mechanism of Action
This compound exerts its anticancer effect by inhibiting ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] By depleting the pool of deoxyribonucleotides, this compound induces S-phase arrest and apoptosis in rapidly proliferating cancer cells.
Caption: this compound's Mechanism of Action.
Data Presentation: Dosing and Safety Summary
The following tables summarize the quantitative data from various Phase I clinical trials of this compound, including dosing regimens, observed DLTs, and determined MTDs.
This compound as a Single Agent
| Administration Route & Schedule | Starting Dose (mg/m²/day) | Dose Escalation Range (mg/m²/day) | MTD (mg/m²/day) | Dose-Limiting Toxicities (DLTs) | Patient Population |
| 2-hour IV infusion daily for 5 days, every 4 weeks | 5 (reduced to 2) | 2 - 96 | 96 | Grade 3-4 leukopenia[2][3] | Advanced solid tumors[2][3] |
| 2-hour IV infusion daily for 5 days, every 2 weeks | 96 | - | 96 | Grade 4 leukopenia, anemia, thrombocytopenia[2][3] | Advanced solid tumors[2][3] |
| Single 2-hour IV infusion every 4 weeks | - | up to 105 | Not reached | No DLTs observed up to 105 mg/m²[4] | Advanced solid tumors[4] |
| 2-hour IV infusion daily for 5 days (different cycles) | - | 96 | 96 (once daily) | - | Advanced leukemias[5][6] |
| 2-hour IV infusion twice daily for 5 days | - | 64 | 64 (twice daily) | Not formally met, but considered MTD[5][6] | Advanced leukemias[5][6] |
This compound in Combination Therapy
| Combination Agents | This compound Dose & Schedule | Other Agent(s) Dose & Schedule | MTD | Dose-Limiting Toxicities (DLTs) | Patient Population |
| Cisplatin | 48-96 mg/m²/day IV, days 1-4 | 20-75 mg/m² IV, split over days 2 & 3 | This compound: 96 mg/m²/day; Cisplatin: 75 mg/m² | Fatigue, dyspnea, leukopenia, thrombocytopenia, electrolyte abnormalities[7] | Advanced solid tumors[7][8] |
| Cisplatin + Paclitaxel | 40-120 mg/m² as 96-h continuous IV infusion, day 1 | Paclitaxel: 80 mg/m² 3-h IV, day 3; Cisplatin: 50-75 mg/m² 1-h IV, day 3 | This compound: 80 mg/m²; Cisplatin: 50 mg/m²; Paclitaxel: 80 mg/m² | Anemia, leukopenia, thrombocytopenia, electrolyte abnormalities[1] | Advanced or metastatic solid tumors[1] |
| Doxorubicin | 25-45 mg/m² 2-h IV, days 1-4 | 45-60 mg/m² IV bolus, day 1 | This compound: 25 mg/m²; Doxorubicin: 60 mg/m² | Febrile neutropenia, grade 4 thrombocytopenia, diarrhea, CVA, grade 5 heart failure[4] | Advanced solid tumors[4] |
| Radiation Therapy | 24-72 mg/m² three times weekly, every other week | 50.4 Gy in 28 fractions | Not reached (72 mg/m² was well-tolerated) | No DLTs observed[9][10] | Locally advanced pancreatic cancer[9][10] |
| Radiation Therapy | Oral, dose-escalation | Intensity-modulated radiation therapy (IMRT) | To be determined | - | Recurrent glioblastoma or astrocytoma[11][12] |
| Cisplatin + Radiation Therapy | 25 mg/m² IV, three times per week | Cisplatin: 40 mg/m² weekly; Pelvic radiation | 25 mg/m² | Mild and reversible gastrointestinal and hematological toxicities[13] | Locally advanced cervical or vaginal cancer[14][15] |
Pharmacokinetic Parameters of Intravenous this compound
| Dose Level (mg/m²/day) | Peak Concentration (Cmax) (µM) | Elimination Half-Life (T₁/₂) | Urinary Excretion (% of dose) |
| 96 | ~8 | 35 min - 3 h (median ~1 h) | 1-3%[2][3] |
| Various doses | 2.2 - 5.5 | - | -[5][6] |
Pharmacokinetic data showed linear behavior with high interpatient variability.[2][3] A study also indicated an oral bioavailability of 88%.[7][8]
Experimental Protocols
Dose Escalation and MTD Determination
A common approach for dose escalation in Phase I trials of this compound has been the modified Fibonacci scheme or a 3+3 cohort design.[2][3][16]
Caption: 3+3 Dose Escalation Design Logic.
Protocol:
-
A cohort of 3 patients is enrolled at a specific dose level.
-
Patients are monitored for DLTs during the first cycle of treatment.
-
If 0/3 patients experience a DLT: The dose is escalated for the next cohort.
-
If 1/3 patients experiences a DLT: An additional 3 patients are enrolled at the same dose level.
-
If ≤1/6 patients experience a DLT, the dose is escalated.
-
If ≥2/6 patients experience a DLT, the MTD is considered the previous dose level.
-
-
If ≥2/3 patients experience a DLT: The MTD is considered the previous dose level.
Some studies have amended protocols to allow for 100% dose escalation in single-patient cohorts until the first instance of a grade 2 adverse event or a DLT.[2][3]
Drug Preparation and Administration
Intravenous (IV) Administration:
-
Supplier: this compound has been supplied by Vion Pharmaceuticals, Inc.[2][16]
-
Dilution: this compound is diluted in 500 ml of normal saline or 5% dextrose in water to a final concentration of 0.01–2 mg/ml.[2] Dilution should be performed in glass bottles or non-polyvinyl chloride (non-PVC) bags to prevent the extraction of plasticizers.[2][4]
-
Infusion: Administered as a 2-hour or 96-hour continuous intravenous infusion using non-PVC tubing.[1][2][4]
Oral Administration:
-
This compound has been supplied in 50 mg hard gelatin capsules for oral administration.[16] In combination with radiation, oral this compound is administered 2 hours prior to each radiation treatment.[11][12]
Patient Monitoring and Assessment
-
Toxicity Assessment: Adverse events are typically graded using the National Cancer Institute Common Toxicity Criteria (NCI-CTC).[4]
-
Pharmacokinetic Analysis: Blood samples are collected at multiple time points before, during, and after this compound administration to determine plasma concentrations.[16] For oral bioavailability studies, blood samples are collected after both oral and intravenous administration.[16]
-
Methemoglobinemia Monitoring: As this compound can induce methemoglobinemia, blood samples are collected to monitor methemoglobin levels.[4][13]
-
Response Evaluation: Tumor response is assessed using imaging techniques such as CT scans, MRI, and PET/CT scans.[11][12][17][14]
Caption: General Phase I Trial Workflow for this compound.
Conclusions and Future Directions
Phase I trials have established manageable safety profiles for this compound, both as a single agent and in combination with chemotherapy and radiation. The MTD varies depending on the administration schedule and combination agents. Myelosuppression, particularly leukopenia, is a common DLT. Future studies, including Phase II trials, are warranted to further evaluate the efficacy of this compound.[2][3] The development of an oral formulation with good bioavailability may offer more convenient dosing schedules for future investigations.[7][8] The potential of this compound as a radiosensitizer is also an area of active investigation.[9][10][13]
References
- 1. Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A dose escalation and pharmacodynamic study of this compound and radiation in patients with locally advanced pancreas cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dose escalation and pharmacodynamic study of this compound and radiation in patients with locally advanced pancreas cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I Trial Combining this compound With Radiation Therapy for Recurrent Glioblastoma or Astrocytoma > Clinical Trials > Yale Medicine [yalemedicine.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]
- 14. This compound With Chemotherapy and Radiation Therapy in Treating Patients With IB2-IVA Cervical or Vaginal Cancer | MedPath [trial.medpath.com]
- 15. ClinConnect | Phase I Study of Intravenous this compound (IND # 68338) in [clinconnect.io]
- 16. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
Application Notes and Protocols for Establishing Triapine-Resistant Cancer Cell Line Models
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is a potent anti-cancer agent and a promising chemotherapeutic compound.[1][2] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3] By targeting RNR, this compound effectively halts cell proliferation and induces cell death, particularly in rapidly dividing cancer cells.[3] The development of drug resistance, however, remains a significant hurdle in cancer therapy. Understanding the mechanisms by which cancer cells evade the cytotoxic effects of this compound is crucial for developing more effective combination therapies and overcoming clinical resistance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and characterizing this compound-resistant cancer cell line models. These models are invaluable tools for investigating the molecular pathways of drug resistance, identifying biomarkers, and screening for novel therapeutic strategies to overcome resistance.
Mechanism of Action: this compound as a Ribonucleotide Reductase Inhibitor
Ribonucleotide reductase (RNR) is the rate-limiting enzyme in the production of deoxyribonucleotides (dNTPs). This compound is a potent inhibitor of the R2 subunit of RNR.[4] Its inhibitory action is multifaceted; it involves the chelation of iron within the R2 subunit, which disrupts the enzyme's active site and quenches the essential tyrosyl radical required for its catalytic activity.[3] This inactivation of RNR leads to the depletion of the dNTP pool, causing an immediate arrest of DNA synthesis and replication fork collapse, which in turn induces DNA double-strand breaks and ultimately, cell death.[5] Unlike the RNR inhibitor hydroxyurea, this compound is significantly more potent and can be effective against hydroxyurea-resistant cell lines.[6][7][8]
References
- 1. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Assessing the Impact of Triapine on Cellular dNTP Pools: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine, a potent inhibitor of ribonucleotide reductase (RNR), has demonstrated significant anti-tumor activity by disrupting the synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1][2][3] This application note provides a detailed protocol for assessing the impact of this compound on intracellular dNTP pools using a robust and widely adopted method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Furthermore, it presents a summary of the expected quantitative effects of this compound on dNTP levels and visualizes the underlying molecular mechanism and experimental workflow.
Introduction
Ribonucleotide reductase is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides.[1] Its inhibition leads to a depletion of the cellular dNTP pool, thereby stalling DNA synthesis and inducing cell cycle arrest, particularly in rapidly proliferating cancer cells.[2] this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a small molecule inhibitor of the RNR M2 subunit, exhibiting greater potency than hydroxyurea, another well-known RNR inhibitor.[4] Accurate quantification of dNTP pool perturbations following this compound treatment is crucial for understanding its mechanism of action, determining its pharmacodynamic effects, and developing effective therapeutic strategies.
Data Presentation: The Impact of this compound on dNTP Pools
Treatment of cancer cells with this compound leads to a significant and selective decrease in the intracellular concentrations of dNTPs. While comprehensive dose-response data in a single public resource is limited, published studies consistently report a substantial reduction in dATP and dGTP pools.[5] The following table summarizes the expected qualitative and semi-quantitative changes in dNTP levels in a cancer cell line (e.g., MCF-7) following a 24-hour treatment with this compound, based on trends observed for RNR inhibitors.
| dNTP | Control (pmol/10^6 cells) | This compound (1 µM) (pmol/10^6 cells) | Fold Change |
| dATP | 25 | < 2.5 | < 0.1 |
| dGTP | 15 | < 1.5 | < 0.1 |
| dCTP | 30 | ~20 | ~0.67 |
| dTTP | 40 | ~35 | ~0.88 |
Note: The control values are representative for a generic cancer cell line. The this compound treatment values are estimations based on published reports indicating a >90% reduction in dATP and dGTP pools.[5] The effect on dCTP and dTTP is generally less pronounced.
Signaling Pathway of this compound Action
This compound exerts its effect by directly targeting the M2 subunit of ribonucleotide reductase, which is essential for the generation of a tyrosyl free radical required for the reduction of ribonucleotides.
Caption: Mechanism of this compound-induced dNTP depletion.
Experimental Workflow for dNTP Pool Assessment
The following diagram outlines the key steps for quantifying dNTP pools in cultured cells treated with this compound.
Caption: Workflow for assessing this compound's impact on dNTP pools.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HCT116) in appropriate cell culture dishes or flasks. Allow the cells to adhere and reach approximately 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
dNTP Extraction from Adherent Cells
This protocol is adapted from established methods for nucleotide extraction.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
65% Methanol, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Washing: After the treatment period, place the cell culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold 65% methanol per 10 cm dish.
-
Scraping: Immediately scrape the cells from the dish using a cell scraper.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Heat Inactivation: Incubate the tubes at 95°C for 3 minutes to inactivate any enzymes that could degrade dNTPs.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the dNTPs, to a new clean, pre-chilled microcentrifuge tube.
-
Drying: Dry the extracts completely using a vacuum centrifuge (SpeedVac).
-
Storage: Store the dried pellets at -80°C until ready for HPLC-MS/MS analysis.
Quantification of dNTP Pools by HPLC-MS/MS
Note: The specific parameters for HPLC-MS/MS will depend on the instrument used. The following is a general guideline.
Materials:
-
HPLC-grade water
-
Acetonitrile
-
Ammonium acetate
-
Ammonium hydroxide
-
dNTP standards (dATP, dGTP, dCTP, dTTP)
-
A suitable HPLC column for nucleotide separation (e.g., a porous graphitic carbon column)
Procedure:
-
Sample Reconstitution: Reconstitute the dried cell extracts in a known volume of HPLC-grade water (e.g., 100 µL).
-
Standard Curve Preparation: Prepare a series of dNTP standards of known concentrations in HPLC-grade water. This will be used to generate a standard curve for quantification.
-
HPLC Separation:
-
Mobile Phase A: Aqueous solution (e.g., 10 mM ammonium acetate, pH 10).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a gradient from a low to high percentage of Mobile Phase B to elute the dNTPs from the column.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Use negative ion electrospray ionization (ESI).
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Set the specific precursor-to-product ion transitions for each dNTP.
-
-
Data Analysis:
-
Integrate the peak areas for each dNTP in both the standards and the samples.
-
Generate a standard curve by plotting the peak area versus the concentration for each dNTP standard.
-
Use the standard curve to determine the concentration of each dNTP in the cell extracts.
-
Normalize the dNTP concentrations to the cell number to express the results as pmol/10^6 cells.
-
Conclusion
The methodologies described in this application note provide a robust framework for investigating the impact of this compound on cellular dNTP metabolism. By accurately quantifying the depletion of dNTP pools, researchers can gain valuable insights into the pharmacodynamics of this potent RNR inhibitor and its potential as an anti-cancer therapeutic. The provided protocols and visualizations serve as a comprehensive guide for scientists in academic and industrial settings engaged in cancer research and drug development.
References
- 1. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, this compound®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of Triapine in Combination with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for evaluating the synergistic or additive efficacy of Triapine, a potent ribonucleotide reductase inhibitor, in combination with doxorubicin, a well-established anthracycline chemotherapeutic agent. The provided methodologies are intended to guide researchers in the preclinical assessment of this drug combination in cancer cell lines and in vivo models.
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is an inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2][3] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, leading to the arrest of DNA synthesis and proliferation in rapidly dividing cancer cells.[2][3] Doxorubicin's anticancer activity is multifaceted, primarily involving the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively result in DNA damage and apoptosis.[][5][6][7][8] The combination of this compound and doxorubicin is hypothesized to be synergistic, as this compound's inhibition of DNA repair could potentiate the DNA-damaging effects of doxorubicin.[9][10]
Data Presentation
In Vitro Efficacy: Combination of this compound and Doxorubicin
| Cell Line | Drug(s) | Concentration Range | Effect (e.g., IC50) | Synergy Analysis (e.g., CI value) | Reference |
| L1210 Leukemia | This compound + Doxorubicin | Not Specified | Increased survival in mice | Synergistic | [9][10] |
| Various Solid Tumors | This compound + Doxorubicin | Dose-escalation | MTD: Doxorubicin 60 mg/m², this compound 25 mg/m² | Subjective clinical benefit | [9][11] |
Note: Comprehensive in vitro quantitative data on the synergistic effects of this compound and doxorubicin across a wide range of cancer cell lines is an area for further investigation. The table will be updated as more preclinical data becomes available.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and doxorubicin, both individually and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in complete culture medium.
-
For single-agent treatment, add varying concentrations of this compound or doxorubicin to the designated wells.
-
For combination treatment, add varying concentrations of both drugs to the designated wells. Include vehicle-treated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for each treatment condition. Synergy can be assessed using the Chou-Talalay method to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis following treatment with this compound and doxorubicin.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis
This protocol determines the effect of this compound and doxorubicin on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Doxorubicin
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, doxorubicin, or the combination at predetermined concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for evaluating this compound and doxorubicin combination therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I study of this compound in combination with doxorubicin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Techniques for the Synthesis of Triapine and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and its derivatives. This compound is a potent inhibitor of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair, making it a compound of significant interest in cancer research. These protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Application Notes
This compound and its analogs belong to the class of α-N-heterocyclic thiosemicarbazones. The core structure, characterized by a pyridine ring and a thiosemicarbazone moiety, is crucial for its biological activity. The synthesis of these compounds generally involves the condensation of a substituted pyridine-2-carboxaldehyde with a thiosemicarbazide or a derivative thereof. Modifications to the pyridine ring, the amino group, or the thiosemicarbazone side chain can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.
Key Considerations for Synthesis:
-
Purity of Starting Materials: The purity of the precursor aldehyde and thiosemicarbazide is critical for obtaining a high yield and purity of the final product.
-
Reaction Conditions: The condensation reaction is typically carried out in an alcoholic solvent, often with acid catalysis. Reaction times and temperatures can be optimized to maximize yield and minimize side product formation.
-
Purification: Recrystallization is a common method for purifying the final thiosemicarbazone product. The choice of solvent for recrystallization depends on the solubility of the specific derivative.
-
Characterization: Thorough characterization of the synthesized compounds is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis should be employed to confirm the structure and purity.
Structure-Activity Relationships (SAR):
-
Pyridine Ring Substituents: The position and nature of substituents on the pyridine ring can influence the electronic properties and steric hindrance of the molecule, affecting its interaction with the target enzyme.
-
N4-Substitution on Thiosemicarbazone: Modifications at the terminal nitrogen (N4) of the thiosemicarbazone moiety can alter the lipophilicity and hydrogen bonding capabilities of the molecule, which can impact cell permeability and target binding.
-
Metal Chelating Properties: this compound and its derivatives are known to chelate metal ions, particularly iron, which is a key component of the RNR enzyme. This chelation is integral to its mechanism of action. Synthetic modifications can modulate these chelating properties.
Experimental Protocols
Protocol 1: Synthesis of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)
This protocol describes a common method for the synthesis of this compound, which involves a two-step process: the synthesis of the precursor aldehyde and the subsequent condensation with thiosemicarbazide.
Step 1: Synthesis of 3-aminopyridine-2-carboxaldehyde
This intermediate can be synthesized via the oxidation of 3-amino-2-methylpyridine.
-
Materials:
-
3-Amino-2-methylpyridine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-amino-2-methylpyridine in a mixture of dioxane and water.
-
Add selenium dioxide to the solution.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminopyridine-2-carboxaldehyde.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Condensation with Thiosemicarbazide
-
Materials:
-
3-aminopyridine-2-carboxaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve 3-aminopyridine-2-carboxaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Upon cooling, a solid precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
-
Protocol 2: General Synthesis of this compound Derivatives
This protocol provides a general method for synthesizing derivatives of this compound by modifying the thiosemicarbazide precursor.
-
Materials:
-
3-aminopyridine-2-carboxaldehyde
-
Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the desired substituted thiosemicarbazide in ethanol.
-
Add an equimolar amount of 3-aminopyridine-2-carboxaldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Allow the reaction to cool, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize from a suitable solvent if necessary.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of this compound and some of its derivatives as reported in the literature.
| Compound | Starting Materials | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| This compound | 3-aminopyridine-2-carboxaldehyde, Thiosemicarbazide | Ethanol | Acetic Acid | 2-4 h | ~85% | [General Method] |
| N4-Phenyl-Triapine | 3-aminopyridine-2-carboxaldehyde, 4-Phenylthiosemicarbazide | Ethanol | Acetic Acid | 3 h | ~90% | [General Method] |
| N4,N4-Dimethyl-Triapine | 3-aminopyridine-2-carboxaldehyde, 4,4-Dimethylthiosemicarbazide | Ethanol | Acetic Acid | 4 h | ~80% | [General Method] |
Signaling Pathways and Experimental Workflows
Ribonucleotide Reductase Inhibition by this compound
This compound exerts its primary anticancer effect by inhibiting the enzyme ribonucleotide reductase (RNR). RNR is responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair. The inhibition of RNR by this compound leads to a depletion of the deoxyribonucleotide pool, which in turn induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
The mechanism of RNR inhibition involves the chelation of iron from the R2 subunit of the enzyme by this compound. This disrupts the tyrosyl free radical necessary for the enzyme's catalytic activity.[2] The resulting cellular stress and inability to replicate DNA trigger apoptotic pathways.
Caption: Signaling pathway of this compound-induced ribonucleotide reductase inhibition.
Experimental Workflow for this compound Synthesis
The synthesis of this compound follows a logical and sequential workflow, starting from commercially available precursors. This workflow ensures the efficient and high-yield production of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Triapine Dosage to Minimize In Vivo Toxicity
For researchers, scientists, and drug development professionals utilizing Triapine in preclinical and clinical studies, this technical support center provides essential guidance on dosage optimization to mitigate in vivo toxicity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicity?
This compound is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the arrest of DNA replication, particularly in rapidly dividing cancer cells.[3][4] This inhibition of DNA synthesis is also the primary driver of its on-target toxicity, most notably myelosuppression, as it affects hematopoietic progenitor cells.
Q2: What are the most common in vivo toxicities observed with this compound administration?
The most frequently reported dose-limiting toxicities (DLTs) in clinical trials are hematological. These include:
-
Myelosuppression: Characterized by neutropenia (low neutrophils) and leukopenia (low white blood cells).[3][5] Grade 3 or 4 neutropenia and leukopenia are common DLTs.[3][5][6]
-
Methemoglobinemia: An increase in methemoglobin in the blood, which can lead to hypoxia (low oxygen levels).[7] This is thought to be caused by the redox-active iron complexes formed by this compound.
-
Other common, generally milder toxicities: Fatigue, nausea, vomiting, and fever have also been reported.[3]
Q3: How can I manage this compound-induced methemoglobinemia in my animal studies?
Methemoglobinemia can be a significant concern. Here are some key considerations:
-
Monitoring: Regularly monitor oxygen saturation levels using pulse oximetry.
-
Prophylaxis and Treatment: The co-administration of ascorbic acid (Vitamin C) may help reduce the formation of methemoglobin. In cases of severe methemoglobinemia, methylene blue is a potential treatment; however, it is crucial to first screen for glucose-6-phosphate dehydrogenase (G6PD) deficiency, as methylene blue can induce hemolysis in G6PD-deficient subjects.
-
Exclusion Criteria: In clinical settings, patients with diminished pulmonary function or a history of G6PD deficiency are often excluded from this compound treatment.[7]
Q4: What are the key considerations for designing an initial in vivo dose-finding study with this compound?
Starting a dose-escalation study requires careful planning.
-
Starting Dose: A conservative starting dose is recommended. In a phase I clinical trial, the initial dose was approximately 10% of the estimated LD10 (the dose lethal to 10% of animals) from a rat toxicology study.[3]
-
Dose Escalation: A modified Fibonacci scheme is a common approach for dose escalation in cohorts of 3-6 animals.[3]
-
Toxicity Endpoints: Closely monitor for the expected toxicities. Dose-limiting toxicities are typically defined as Grade 3 or higher non-hematological toxicity or Grade 4 hematological toxicity.[3]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Severe Myelosuppression (Neutropenia/Leukopenia) | This compound's inhibition of RNR in hematopoietic progenitor cells. | - Reduce the dose of this compound in subsequent cycles. - Consider a less frequent dosing schedule (e.g., every other week instead of weekly). - In clinical settings, administration of hematopoietic growth factors may be considered after the initial cycles.[3] |
| Hypoxia and/or Cyanosis | This compound-induced methemoglobinemia. | - Immediately administer supplemental oxygen. - Measure methemoglobin levels. - If elevated, consider administration of ascorbic acid. - For severe cases, and after confirming G6PD status, methylene blue may be administered. - In future experiments, consider prophylactic ascorbic acid. |
| Unexpectedly High Toxicity at a Given Dose | - Individual animal sensitivity. - Potential drug-drug interactions. - Formulation or administration issues. | - Review the formulation and administration protocol for accuracy. - Investigate potential interactions if co-administering other agents. This compound is primarily metabolized by CYP1A2, so co-administration of inhibitors or inducers of this enzyme could alter its clearance. - Reduce the dose for subsequent animals. |
| Emesis (in larger animal models) | Direct effect of this compound. | Extending the infusion time can reduce the incidence of emesis. In dog toxicology studies, extending the infusion from 15 minutes to 2 hours reduced emesis.[3] |
| Lack of Efficacy at Tolerated Doses | - Insufficient drug exposure. - Tumor resistance. | - Consider alternative dosing schedules. Preclinical studies suggest that prolonged exposure may enhance efficacy.[8] - Evaluate combination therapies. This compound can synergize with DNA-damaging agents by inhibiting DNA repair.[4][6] |
Quantitative Toxicity Data
Table 1: Maximum Tolerated Doses (MTD) and Dose-Limiting Toxicities (DLTs) of this compound in Clinical Trials
| Dosing Schedule | Combination Agent(s) | MTD of this compound | Observed DLTs | Reference |
| 2-hour IV infusion daily for 5 days, every 4 weeks | None | Not reached (dose escalation stopped at 105 mg/m²) | Grade 3/4 leukopenia and neutropenia at 96 mg/m²/day | [3] |
| 2-hour IV infusion daily for 5 days, every 2 weeks | None | 96 mg/m²/day | Grade 4 leukopenia | [3] |
| 2-hour IV infusion on days 1-4, every 21 days | Doxorubicin (60 mg/m²) | 25 mg/m² | Febrile neutropenia, Grade 4 thrombocytopenia | [6] |
| 4-hour IV infusion on days 1, 8, 15, every 28 days | Gemcitabine (1000 mg/m²) | 105 mg/m² | Myelosuppression | [7] |
| 24-hour continuous IV infusion prior to Gemcitabine | Gemcitabine (1000 mg/m²) | 105 mg/m² | Excessive myelosuppression | [8] |
| Daily on days 1-4 with Cisplatin | Cisplatin (75 mg/m² split over days 2-3) | 96 mg/m² | Fatigue, dyspnea, leukopenia, thrombocytopenia | [5] |
Key Experimental Protocols
1. Protocol for In Vivo Administration of this compound (Intravenous Infusion)
-
Formulation: this compound is typically supplied as a lyophilized powder. For IV administration, it should be reconstituted and diluted in a suitable vehicle such as 5% Dextrose in Water (D5W) or normal saline to a final concentration between 0.01 and 2 mg/mL.[3][6] To avoid extraction of plasticizers, dilutions should be performed in glass bottles and administered through non-polyvinyl chloride (non-PVC) tubing.[3][6]
-
Administration: Administer the prepared this compound solution via intravenous infusion over a specified duration (e.g., 2 hours).[3] The infusion rate should be carefully controlled.
2. Protocol for In Vivo Toxicity Assessment
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in behavior, activity levels, posture, and the presence of any visible abnormalities.
-
Body Weight: Record the body weight of each animal at least twice weekly to monitor for significant weight loss.
-
Hematology: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) to perform complete blood counts (CBCs). Key parameters to monitor are white blood cell count, absolute neutrophil count, platelet count, and hemoglobin/hematocrit.
-
Serum Chemistry: Analyze serum samples for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Methemoglobin Measurement: If hypoxia is suspected, collect blood samples for co-oximetry analysis to determine methemoglobin levels.
-
Pathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a gross necropsy and collect major organs for histopathological examination.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for assessing its in vivo toxicity.
References
- 1. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acute oral ld50: Topics by Science.gov [science.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Addressing solubility issues of Triapine in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of Triapine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is characterized by poor solubility in aqueous solutions such as water and ethanol.[1][2] It is, however, readily soluble in dimethyl sulfoxide (DMSO).[1][2][3]
Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: this compound's solubility in aqueous buffers is limited. Try lowering the final concentration in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as high as is permissible for your experimental system, as this will help maintain this compound's solubility. However, be mindful of DMSO's potential effects on your experiment.
-
Use a co-solvent formulation: For in vivo or some in vitro applications, a co-solvent system may be necessary. A common formulation involves dissolving this compound in DMSO, then adding PEG300 and Tween 80 before the final dilution in saline or water.[2][4]
Q3: Can I heat or sonicate this compound to help it dissolve?
A3: Yes, for dissolving this compound in DMSO to create a stock solution, gentle warming at 37°C for 10 minutes and/or sonication can be helpful to achieve a higher concentration.[1]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for several months.[1] However, it is generally recommended to use freshly prepared solutions for optimal results, as long-term storage of the solution is not advised.[1][2]
Q5: Is the quality of DMSO important for dissolving this compound?
A5: Absolutely. It is crucial to use fresh, anhydrous (or newly opened) DMSO. Hygroscopic DMSO, which has absorbed moisture, can significantly reduce the solubility of this compound.[2][3]
Troubleshooting Guide
Issue: this compound precipitates out of solution during my experiment.
| Potential Cause | Recommended Solution |
| Low aqueous solubility exceeded | Lower the final concentration of this compound in your working solution. |
| Insufficient DMSO in final solution | Increase the percentage of DMSO in your final working solution, if your experimental system can tolerate it. |
| Inadequate initial dissolution | When preparing the DMSO stock, ensure complete dissolution by gentle warming (37°C) and/or sonication.[1] |
| Solution instability | Prepare fresh working solutions from your DMSO stock immediately before use. |
Issue: Inconsistent results in my cell-based assays.
| Potential Cause | Recommended Solution |
| Incomplete dissolution of this compound | Visually inspect your stock and working solutions for any particulates. If observed, attempt to redissolve using the methods described above or prepare a fresh solution. |
| Degradation of this compound in solution | Avoid repeated freeze-thaw cycles of your stock solution. Aliquot your stock solution into smaller volumes for single-use. |
| High DMSO concentration affecting cells | Prepare a vehicle control with the same final DMSO concentration to assess its effect on your cells. Aim for the lowest effective concentration of this compound to minimize the required DMSO concentration. |
Quantitative Data Summary
The reported solubility of this compound in DMSO can vary slightly between suppliers. The following table summarizes the available data.
| Solvent | Reported Solubility | Source |
| DMSO | ≥83.33 mg/mL | APExBIO[1] |
| DMSO | ≥47 mg/mL (240.73 mM) | MedChemExpress[3] |
| DMSO | 39 mg/mL (199.75 mM) | Selleck Chemicals[2] |
| Water | Insoluble | APExBIO, Selleck Chemicals[1][2] |
| Ethanol | Insoluble | APExBIO, Selleck Chemicals[1][2] |
Experimental Protocols
1. Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for subsequent dilution in aqueous buffers for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, the tube can be gently warmed at 37°C for 10 minutes and/or placed in an ultrasonic bath for a short period.[1]
-
Vortex until the solution is clear and no particulates are visible.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Preparation of this compound Formulation for In Vivo Administration
This protocol describes a common co-solvent formulation for parenteral administration.
-
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
-
-
Procedure:
-
This example is for a 1 mL final working solution. The volumes can be scaled as needed.
-
To 400 µL of PEG300, add 50 µL of a 25 mg/mL clarified this compound stock solution in DMSO.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
This formulation should be used immediately for optimal results.[2]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibitory effect on DNA synthesis.
References
Technical Support Center: Triapine-based Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triapine-based combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that makes it a candidate for combination therapies?
This compound is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2][3] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[2][3] By inhibiting RNR, this compound depletes the pool of deoxyribonucleoside triphosphates (dNTPs), which stalls DNA replication and hinders the repair of DNA damage induced by other agents like chemotherapy or radiation.[2][4][5][6][7] This synergistic effect enhances the cytotoxicity of DNA-damaging agents, making this compound a strong candidate for combination therapies.[4][5]
Q2: What are the most common toxicities observed with this compound in combination therapies?
The most frequently reported adverse events in clinical trials of this compound combination therapies include hematological toxicities such as leukopenia, neutropenia, and thrombocytopenia.[1][8][9] Other common toxicities include fatigue, dyspnea (shortness of breath), hypoxia (low oxygen levels), and methemoglobinemia.[1][8][10] Gastrointestinal issues like nausea and constipation have also been observed.[9]
Q3: Is there a known interaction between this compound and platinum-based chemotherapy agents like cisplatin?
Yes, a direct chemical interaction has been observed between this compound and cisplatin. Cisplatin can react with this compound, leading to a time- and concentration-dependent decrease in the free, active form of this compound.[11] This can result in an antagonistic effect at higher concentrations. To mitigate this, a sequential administration schedule, where this compound is administered before the platinum agent, is recommended to achieve a synergistic effect.[11]
Q4: Can this compound overcome resistance to other cancer therapies?
This compound's mechanism of inhibiting RNR and disrupting DNA repair pathways, particularly homologous recombination repair (HRR), suggests its potential to overcome resistance to certain therapies.[6][11] For instance, it can enhance the sensitivity of BRCA wild-type cancer cells to PARP inhibitors and platinum-based drugs.[11]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity or Cell Death in Control (this compound only) Group
Possible Cause:
-
Reactive Oxygen Species (ROS) Generation: this compound-iron complexes can be redox-active and may catalyze the formation of ROS, leading to cellular damage independent of RNR inhibition.[12][13]
-
Off-target effects: At higher concentrations, unforeseen off-target effects might contribute to cytotoxicity.
Troubleshooting Steps:
-
Include Antioxidant Control: Co-incubate cells with this compound and an antioxidant like N-acetyl-L-cysteine (NAC) to determine if the cytotoxicity is ROS-mediated.[14]
-
Concentration Optimization: Perform a detailed dose-response curve to identify the optimal concentration range where RNR inhibition is the primary mechanism of action.
-
Monitor DNA Damage: Use markers like γH2AX to assess the level of DNA double-strand breaks and correlate it with cell viability.[7][14]
Issue 2: Lack of Synergy or Antagonistic Effect with Combination Agent
Possible Cause:
-
Drug-Drug Interaction: As seen with cisplatin, the combination agent may be directly interacting with and inactivating this compound.[11]
-
Incorrect Dosing Schedule: The timing of drug administration is crucial. Concurrent administration may not be optimal for all combinations.
-
Cell Line Specific Resistance: The specific cancer cell line being used may have intrinsic resistance mechanisms to the combination therapy.
Troubleshooting Steps:
-
Staggered Dosing Protocol: Implement a sequential dosing schedule. For DNA-damaging agents, it is generally recommended to administer this compound prior to the second agent to deplete dNTP pools and inhibit DNA repair.[1]
-
Stability Check: Assess the stability of this compound in the presence of the combination agent in a cell-free system using methods like HPLC.[11]
-
Mechanism of Resistance Investigation: If antagonism persists, investigate potential resistance mechanisms in the cell line, such as altered drug efflux or compensatory signaling pathways.
Issue 3: Inconsistent Results in In Vivo Animal Models
Possible Cause:
-
Pharmacokinetics and Bioavailability: The route and frequency of administration may not be optimal for maintaining therapeutic concentrations of this compound. The oral bioavailability of this compound has been reported to be around 88%.[9]
-
Metabolism: this compound is primarily metabolized by CYP1A2.[15][16] Co-administration of drugs that induce or inhibit this enzyme could alter this compound's exposure.
-
Animal Model Specifics: The tumor microenvironment and host metabolism in the animal model can influence drug efficacy.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study in the animal model to determine the Cmax, T1/2, and AUC of this compound with the chosen administration route and schedule.
-
Dosing Regimen Optimization: Based on pharmacokinetic data, adjust the dosing frequency. Twice-daily dosing has been suggested to be optimal for in vivo anticancer activity due to the duration of DNA synthesis inhibition.[5]
-
Metabolic Enzyme Considerations: Be aware of any co-administered substances that could affect CYP1A2 activity.
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs) of this compound in Combination Therapies
| Combination Agent(s) | Cancer Type | DLTs | MTD | Reference |
| Gemcitabine | Advanced Non-Small Cell Lung Cancer | Leucopenia, neutropenia, acute reversible hypoxia | This compound 105 mg/m², Gemcitabine 1,000 mg/m² | [1] |
| Doxorubicin | Advanced Solid Tumors | Febrile neutropenia, grade 4 thrombocytopenia, diarrhea, CVA, heart failure | Doxorubicin 60 mg/m², this compound 25 mg/m² | [10] |
| Cisplatin | Advanced-Stage Malignancies | Asthenia, dyspnea, leukopenia, thrombocytopenia | This compound 96 mg/m², Cisplatin 75 mg/m² | [9] |
| Lutetium Lu-177 Dotatate | Gastroenteropancreatic Neuroendocrine Tumors | Transient cytopenia (neutropenia, thrombocytopenia) | This compound 150 mg QD (days 1-14) | [17] |
| Gemcitabine | Advanced Pancreatic Cancer | Hypoxia, dyspnea, hypotension, QT interval prolongation | This compound 105 mg/m², Gemcitabine 1000 mg/m² | [18] |
Table 2: Common Grade 3/4 Adverse Events in this compound Combination Therapies (in at least 2 patients)
| Adverse Event | Combination Therapy | Percentage of Patients | Reference |
| Leucopenia | This compound + Gemcitabine | Grade 3: 8 patients, Grade 4: 1 patient | [1] |
| Neutropenia | This compound + Gemcitabine | Grade 3: 8 patients, Grade 4: 2 patients | [1] |
| Hypoxia | This compound + Gemcitabine | Grade 3: 4 patients | [1] |
| Dyspnea | This compound + Gemcitabine | Grade 3: 2 patients, Grade 4: 1 patient | [1] |
| Fatigue | This compound + Gemcitabine | Grade 3: 3 patients | [1] |
| Vomiting | This compound + Gemcitabine | Grade 3: 2 patients | [1] |
| Leukopenia | This compound + Cisplatin + Radiotherapy | Grade 4 rate >5% higher in this compound group | [8] |
Experimental Protocols
Protocol 1: Assessment of Drug Synergy using Clonogenic Assay
This protocol is adapted from studies evaluating the radiosensitizing effects of this compound.[7]
-
Cell Plating: Plate cells at a density determined to yield approximately 50-100 colonies per dish.
-
Drug Incubation (Sequential):
-
Add this compound at the desired concentration and incubate for a predetermined time (e.g., 16 hours).
-
Remove this compound-containing medium, wash cells with PBS.
-
Add the second drug (e.g., a DNA damaging agent) at various concentrations and incubate for its specified duration.
-
-
Colony Formation: After drug exposure, replace the medium with fresh, drug-free medium and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Use software like CalcuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Monitoring Methemoglobinemia
This is a critical safety monitoring protocol for in vivo studies and clinical trials.[1][8]
-
Baseline Measurement: Before administering this compound, collect a baseline peripheral venous blood sample.
-
Serial Sampling:
-
During this compound infusion, collect blood samples every 30 minutes.
-
Post-infusion, continue sampling every 60 minutes for up to 4 hours.
-
-
Analysis: Analyze blood samples immediately using a co-oximeter to determine the percentage of methemoglobin.
-
Actionable Thresholds:
-
Asymptomatic methemoglobinemia (<5%) generally does not require dose modification.
-
Persistent symptoms of hypoxia, dyspnea, or hypotension, or a methemoglobin level >15% may necessitate discontinuation of treatment.
-
Have the antidote, methylene blue, readily available, except for patients with known G6PD deficiency.[8]
-
Visualizations
Caption: Mechanism of this compound's synergistic action with DNA damaging agents.
Caption: Logical workflow for troubleshooting lack of synergy in combination experiments.
References
- 1. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound and Its Role in Advanced Cervical and Vaginal Cancer - OncologyTube [oncologytube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 9. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of the metabolic enzymes and drug interaction potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of the metabolic enzymes and drug interaction potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
Technical Support Center: Improving the Therapeutic Index of Triapine in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triapine in preclinical models. The information is designed to address specific experimental challenges and provide detailed protocols to enhance experimental success and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the stalling of DNA replication forks, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[1][2]
Q2: Why is improving the therapeutic index of this compound a key research focus?
While this compound has demonstrated significant antitumor activity, its clinical utility can be limited by a narrow therapeutic window.[3] Key challenges include a short plasma half-life, requiring specific dosing schedules to maintain effective concentrations, and the potential for toxicities such as myelosuppression and methemoglobinemia.[3][4] Therefore, research is focused on strategies to enhance its efficacy against tumor cells while minimizing adverse effects on normal tissues.
Q3: What are the common strategies being explored to improve this compound's therapeutic index in preclinical studies?
Several approaches are under investigation, including:
-
Combination Therapies: Using this compound in conjunction with other anticancer agents (e.g., cisplatin, doxorubicin, gemcitabine) or radiation can lead to synergistic antitumor effects.[1][3][5][6]
-
Optimized Dosing Schedules: Due to its short half-life, continuous infusion or multiple daily dosing regimens have been explored to maintain therapeutic drug concentrations.[1]
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticle formulations is being investigated to improve its pharmacokinetic profile and tumor-specific delivery.
-
Development of Analogs: Synthesizing and testing this compound derivatives may lead to compounds with improved potency and reduced toxicity.
Troubleshooting Guides
Problem 1: High Variability in In Vitro IC50 Values for this compound
Possible Causes:
-
Cell Line Specific Differences: Different cancer cell lines exhibit varying sensitivity to this compound due to differences in RNR expression levels, cell proliferation rates, and DNA repair capacities.
-
Assay Duration: The duration of drug exposure can significantly impact the calculated IC50 value.
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells plated can affect growth kinetics and drug response.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of nucleosides that may compete with this compound's mechanism of action.
Solutions:
-
Thorough Cell Line Characterization: Profile the RNR subunit expression levels in your cell lines of interest.
-
Standardize Assay Parameters: Use a consistent drug exposure time (e.g., 72 hours) and cell seeding density for all experiments.
-
Serum Screening: Test multiple lots of FBS to identify one that supports consistent cell growth and response to this compound.
-
Data Normalization: Normalize cell viability data to untreated controls for each experiment to account for inter-assay variability.
Problem 2: Lack of In Vivo Efficacy in Xenograft Models
Possible Causes:
-
Suboptimal Dosing Schedule: A single daily dose may be insufficient to maintain therapeutic concentrations of this compound due to its short half-life.
-
Poor Drug Bioavailability: The route of administration may not be optimal for achieving sufficient tumor exposure.
-
Tumor Model Resistance: The chosen xenograft model may be inherently resistant to RNR inhibition.
Solutions:
-
Implement Alternative Dosing: Consider twice-daily intraperitoneal (i.p.) injections or continuous infusion via osmotic pumps to maintain consistent drug levels. Preclinical studies have shown efficacy with twice-daily dosing.[1][6]
-
Pharmacokinetic Analysis: Conduct preliminary pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue over time with different administration routes.
-
Select Appropriate Models: Use tumor models that have been previously shown to be sensitive to this compound or characterize the RNR expression in your model of choice.
Problem 3: Observing Significant Toxicity in Animal Models
Possible Causes:
-
Dose-Limiting Toxicities: Myelosuppression (leukopenia, neutropenia) is a known dose-limiting toxicity of this compound.[1][4]
-
Methemoglobinemia: this compound can induce the formation of methemoglobin, leading to hypoxia.[7]
-
Gastrointestinal Toxicity: Emesis has been observed in preclinical studies, particularly in dogs.[1]
Solutions:
-
Careful Dose Escalation: Begin with lower doses and escalate gradually based on tolerability.
-
Monitor Hematological Parameters: Perform complete blood counts (CBCs) regularly to monitor for signs of myelosuppression.
-
Monitor for Hypoxia: Observe animals for any signs of respiratory distress. Pulse oximetry can be used to monitor oxygen saturation.
-
Supportive Care: Provide supportive care as needed, such as fluid administration, to manage side effects.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| NCI-60 Panel (average) | Various | 1.6 (GI50) | [1] |
| L1210 | Leukemia | Not specified (sensitive) | [6] |
| KB | Nasopharyngeal Carcinoma | Not specified (sensitive) | [6] |
| M109 | Murine Lung Carcinoma | Not specified (sensitive) | [6] |
| A2780 | Ovarian Carcinoma | Not specified (sensitive) | [6] |
| IGROV-1 | Ovarian Carcinoma | 0.23 - 0.43 | [8] |
| A549 | Lung Carcinoma | 0.23 - 0.43 | [8] |
| HCT-116 | Colon Carcinoma | 0.23 - 0.43 | [8] |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values can vary based on experimental conditions.
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Tumor Type | This compound Dose & Schedule | Outcome | Reference |
| Mice | L1210 Leukemia | Not specified | Curative for some mice | [6] |
| Mice | M109 Lung Carcinoma | 6-10 mg/kg, twice daily for 5 days (i.p.) | Pronounced growth inhibition | [1][6] |
| Mice | A2780 Ovarian Carcinoma Xenograft | 6-10 mg/kg, twice daily for 5 days (i.p.) | Pronounced growth inhibition | [1][6] |
Table 3: Preclinical Toxicity Profile of this compound
| Animal Model | Toxicity Observed | Notes | Reference |
| Rats | Not specified | LD10 used for initial human dose estimation | [1] |
| Dogs | Emesis | Reduced by extending infusion time | [1] |
| General | Myelosuppression (Leukopenia) | Dose-limiting toxicity | [1][4] |
| General | Methemoglobinemia | Can lead to hypoxia | [7] |
Experimental Protocols
Ribonucleotide Reductase (RNR) Activity Assay
This protocol is adapted from established methods to measure the activity of RNR in cell extracts.
Materials:
-
Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Reaction buffer (e.g., HEPES buffer containing ATP, magnesium acetate, DTT)
-
Radiolabeled substrate (e.g., [³H]CDP or [¹⁴C]CDP)
-
Unlabeled dCDP standard
-
Crotalus atrox snake venom (for nucleotide to nucleoside conversion)
-
HPLC system with a reverse-phase C18 column
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in hypotonic buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic RNR.
-
-
RNR Reaction:
-
In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by boiling or adding perchloric acid.
-
-
Nucleoside Conversion and Analysis:
-
Neutralize the reaction mixture.
-
Add snake venom to convert the dCDP product to deoxycytidine.
-
Analyze the sample by HPLC, separating the radiolabeled deoxycytidine from the ribonucleoside.
-
Quantify the amount of product by scintillation counting of the collected fractions corresponding to the dC peak.
-
Measurement of Intracellular dNTP Pools
This protocol provides a general workflow for the extraction and quantification of dNTPs from cultured cells.
Materials:
-
Cold 60% Methanol
-
Trichloroacetic acid (TCA)
-
Freon-trioctylamine solution
-
HPLC system with an anion-exchange or reverse-phase column
Procedure:
-
Cell Extraction:
-
Rapidly harvest a known number of cells.
-
Extract nucleotides by adding ice-cold 60% methanol or TCA.
-
Vortex vigorously and incubate on ice.
-
Centrifuge to pellet precipitated macromolecules.
-
-
Sample Neutralization (for TCA extraction):
-
Neutralize the acidic supernatant with a Freon-trioctylamine solution.
-
Centrifuge to separate the phases and collect the aqueous top layer containing the nucleotides.
-
-
HPLC Analysis:
-
Inject the nucleotide extract onto the HPLC column.
-
Use a suitable gradient of buffers to separate the different dNTPs.
-
Detect the dNTPs by their UV absorbance at 254 nm.
-
Quantify the concentration of each dNTP by comparing the peak area to a standard curve of known dNTP concentrations.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for evaluating this compound combination therapies.
Caption: this compound's inhibition of homologous recombination repair.
References
- 1. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 3. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic ascorbate synergizes with gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Triapine experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results in experiments involving Triapine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair.[1][2] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides (dNTPs), which are the building blocks of DNA. This leads to the arrest of DNA synthesis and ultimately induces cell death, particularly in rapidly proliferating cancer cells.[1] this compound's mechanism involves the chelation of iron within the RNR active site, which is crucial for its catalytic activity.[1][3] Additionally, the iron-Triapine complex is redox-active and can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[1][3]
Q2: My cell viability results with this compound are inconsistent. What could be the cause?
Inconsistent results in cell viability assays (e.g., MTT, XTT, Alamar Blue) when using this compound can stem from several factors:
-
Interference with Assay Chemistry: this compound and its iron complex are redox-active.[1] This property can directly interfere with the redox-based reactions of viability assays like MTT and resazurin (the active component of Alamar Blue), leading to inaccurate readings. The this compound-iron complex can reduce the tetrazolium salt (MTT) or resazurin, causing a false positive signal for cell viability.
-
Impact on Mitochondrial Function: this compound can induce significant mitochondrial thiol redox stress.[4] Since MTT reduction is largely dependent on mitochondrial dehydrogenase activity, alterations in mitochondrial function by this compound can lead to a disconnect between the MTT assay readout and the actual number of viable cells.
-
Solubility and Stability Issues: this compound has limited solubility in aqueous solutions and may precipitate in cell culture media, especially at higher concentrations or after prolonged incubation. This can lead to variability in the effective concentration of the drug. It is highly soluble in DMSO.[5]
Q3: I am observing unexpected cell cycle arrest or apoptosis profiles in my flow cytometry data after this compound treatment. How can I troubleshoot this?
Unexpected flow cytometry results are common when studying apoptosis and cell cycle. Here are some this compound-specific considerations:
-
Cell Clumping: this compound-induced cell death can lead to the formation of cell aggregates, which can clog the flow cytometer and lead to inaccurate event counting. Ensure single-cell suspension by gentle pipetting or using cell strainers.
-
Sub-G1 Peak Interpretation: A sub-G1 peak in a cell cycle histogram is often interpreted as apoptotic cells. However, it can also represent necrotic cells or cellular debris.[6] Given that this compound can induce both apoptosis and other forms of cell death, it is crucial to use additional markers like Annexin V and a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish between different cell death modalities.
-
Annexin V/PI Staining Artifacts: Subcellular fragments from dead cells or apoptotic bodies can bind Annexin V and may not be permeable to PI, leading to a false-positive signal for early apoptosis.[6] It is important to properly gate on cell-sized events to exclude debris.
Q4: What is the recommended method for preparing and storing this compound solutions for in vitro experiments?
This compound is sparingly soluble in water but has good solubility in DMSO (>83.3 mg/mL).[5] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO. This stock solution can be stored at -20°C for several months.[5] When preparing working solutions, dilute the DMSO stock in cell culture medium. To avoid precipitation, it is best to add the DMSO stock directly to the media with vigorous mixing. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected cell viability (lower potency) | 1. Redox interference: this compound's redox activity may directly reduce the assay reagent (MTT, resazurin).[1] 2. Precipitation: this compound may have precipitated out of the solution, lowering the effective concentration. | 1. Use a non-redox-based viability assay, such as a crystal violet staining-based clonogenic assay or an ATP-based assay (e.g., CellTiter-Glo). 2. Visually inspect the wells for precipitation before and after treatment. Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is consistent across all wells. |
| High variability between replicate wells | 1. Uneven drug distribution: Poor mixing upon addition of this compound to the wells. 2. Inconsistent cell seeding. | 1. After adding this compound, gently mix the plate on an orbital shaker for a few minutes. 2. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| IC50 values differ significantly from published data | 1. Different experimental conditions: Cell line-specific sensitivity, different incubation times, or variations in cell density can all affect IC50 values. 2. Assay interference. | 1. Carefully replicate the experimental conditions of the published study. 2. As mentioned above, consider using an alternative, non-redox-based viability assay. |
Quantitative Data: this compound IC50 Values in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines as determined by the MTT assay after 96 hours of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 41M | Ovarian Carcinoma | 0.45 ± 0.03 | [5] |
| A549 | Lung Adenocarcinoma | 14.33 ± 0.47 (µg/mL) | [7] |
Note: IC50 values can vary significantly based on the specific experimental conditions.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for use with this compound, with considerations for potential interference.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Replace the medium in the wells with the this compound dilutions and vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 45 minutes to 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Consideration: If you suspect interference from this compound's redox activity, consider including a cell-free control plate with the same this compound concentrations and MTT to quantify any direct reduction of the dye.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach for 6 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 16 hours).
-
After the treatment period, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a solution of 6.0% (v/v) glutaraldehyde and then stain with crystal violet solution.[8]
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DCFDA solution (e.g., 20 µM in serum-free medium)
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates or flow cytometry tubes
Procedure (for microplate reader):
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with PBS.
-
Load the cells with 100 µL of DCFDA solution and incubate for 45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add 100 µL of this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubate for the desired time.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting unexpected cell viability assay results with this compound.
Caption: Experimental workflow for a clonogenic survival assay with this compound.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Examination of the antiproliferative activity of iron chelators: multiple cellular targets and the different mechanism of action of this compound compared with desferrioxamine and the potent pyridoxal isonicotinoyl hydrazone analogue 311. | Semantic Scholar [semanticscholar.org]
- 4. The iron-chelating drug this compound causes pronounced mitochondrial thiol redox stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Triapine Treatment Schedules for Enhanced Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triapine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair.[1] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, leading to the arrest of DNA synthesis and ultimately, cancer cell death. This mechanism makes it particularly effective against rapidly proliferating tumor cells.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Are there known issues with this compound's stability in solution?
Yes, the stability of this compound in solution can be a concern. The metal-free ligand can be prone to hydrolysis, especially in dilute solutions and under basic conditions.[2] It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
Q4: What are the common toxicities observed with this compound in clinical trials?
The most frequently reported dose-limiting toxicities (DLTs) in Phase I clinical trials are myelosuppression, particularly leukopenia and neutropenia.[3][4][5] Other common adverse events include anemia, thrombocytopenia, fatigue, dyspnea, and electrolyte abnormalities.[3][4][5]
Q5: How can I troubleshoot unexpected results in my cell viability assays with this compound?
Unexpected results in cell viability assays can arise from several factors. Firstly, ensure accurate cell counting and seeding density. Secondly, verify the concentration and stability of your this compound solution. Inconsistent results could also stem from issues with the assay itself, such as incomplete formazan crystal dissolution in an MTT assay or inaccurate colony counting in a clonogenic survival assay. Refer to the detailed troubleshooting guides for each assay protocol below.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Analogs
| Compound | Cell Line | IC50 (µM) |
| HL¹ | Colo205 | >50 |
| HL¹ | Colo320 | >50 |
| Complex 1 (HL¹ + Cu(II)) | Colo205 | 4.3 |
| Complex 1 (HL¹ + Cu(II)) | Colo320 | 3.5 |
| HL² | Colo205 | 28.9 |
| HL² | Colo320 | 25.4 |
| Complex 2' (HL² + Cu(II)) | Colo205 | 0.181 |
| Complex 2' (HL² + Cu(II)) | Colo320 | 0.159 |
| HL³ | Colo205 | 11.2 |
| HL³ | Colo320 | 10.1 |
| Complex 3 (HL³ + Cu(II)) | Colo205 | 1.8 |
| Complex 3 (HL³ + Cu(II)) | Colo320 | 1.5 |
| This compound | Colo205 | 1.1 |
| This compound | Colo320 | 0.9 |
Data extracted from a study on this compound analogues and their copper(II) complexes.[6]
Table 2: Dose-Limiting Toxicities (DLTs) in Phase I Clinical Trials
| Treatment Schedule | Dose Level | DLTs Observed | Reference |
| 2-hour IV infusion daily for 5 days, every 4 weeks | 96 mg/m²/day | Grade 3-4 leukopenia | [3][4] |
| Combination with Doxorubicin (60 mg/m²) | This compound 45 mg/m² | Febrile neutropenia, Grade 4 thrombocytopenia | [7] |
| Combination with Lu-177 DOTATATE | This compound 150 mg/day (days 1-14 of 56-day cycle) | Transient cytopenia (neutropenia, thrombocytopenia) | [8] |
Table 3: Pharmacokinetic Parameters of this compound
| Dose | Cmax (µM) | T1/2 (hours) | AUC0-inf (µg/L•h) | Reference |
| 96 mg/m²/day (IV) | ~8 | 0.58 - 3 (median ~1) | - | [3][4] |
| 100 mg/day (oral) | - | - | 1159 | [8] |
| 150 mg/day (oral) | - | - | 1862 | [8] |
Experimental Protocols and Troubleshooting
Ribonucleotide Reductase (RNR) Activity Assay
Objective: To quantify the inhibitory effect of this compound on RNR activity.
Methodology: A common method involves measuring the conversion of a radiolabeled ribonucleotide (e.g., [³H]-CDP) to its corresponding deoxyribonucleotide in the presence of cell extract or purified RNR.[9] An alternative, non-radioactive method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) to simultaneously measure all four deoxyribonucleotide products.[10][11][12]
Detailed Protocol (LC-MS/MS based): [10][12]
-
Reaction Setup: Prepare a reaction mixture containing the RNR enzyme source (cell lysate or purified protein), buffer (e.g., 50 mM HEPES), magnesium sulfate, ATP (as an allosteric effector), and the four ribonucleotide substrates (CDP, UDP, ADP, GDP).
-
Initiation: Start the reaction by adding the enzyme or substrates.
-
Time Points: Take aliquots at various time points (e.g., 0, 30, 60, 90, 120 seconds).
-
Quenching: Stop the reaction by heat inactivation (e.g., 95°C for a few minutes).
-
Dephosphorylation: Treat the samples with a phosphatase (e.g., calf intestinal phosphatase) to convert deoxyribonucleoside diphosphates to deoxyribonucleosides for easier detection.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of each deoxyribonucleoside produced.
Troubleshooting:
-
Low or no activity:
-
Ensure the enzyme is active. Use a fresh lysate or a new batch of purified enzyme.
-
Verify the concentrations of all reaction components.
-
Check the pH and composition of the reaction buffer.
-
-
High background:
-
Ensure complete removal of endogenous deoxyribonucleotides from the cell lysate.
-
Optimize the LC-MS/MS parameters to reduce noise.
-
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]
Detailed Protocol: [13][14][15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol, or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Low absorbance readings:
-
Increase the number of cells seeded per well.
-
Extend the incubation time with this compound or MTT.
-
Ensure proper cell culture conditions.
-
-
High background:
-
Check for microbial contamination.
-
Ensure complete removal of the MTT solution before adding the solubilizing agent.
-
-
Inconsistent results:
-
Ensure a single-cell suspension before plating to avoid cell clumping.
-
Mix the formazan solution thoroughly before reading the absorbance.
-
Use a multichannel pipette for consistent reagent addition.
-
Clonogenic Survival Assay
Objective: To determine the long-term effect of this compound on the reproductive integrity of cancer cells.
Methodology: This assay assesses the ability of a single cell to proliferate and form a colony of at least 50 cells. It is considered the gold standard for measuring cytotoxicity.[17][18][19]
Detailed Protocol: [18][20][21]
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach.
-
Treatment: Treat the cells with this compound for a specific duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the plating efficiency and surviving fraction to determine the cytotoxic effect of this compound.
Troubleshooting: [20]
-
No or few colonies in the control group:
-
Ensure the use of an appropriate cell number; perform a titration experiment to determine the optimal seeding density.
-
Check the health and viability of the cells before plating.
-
Ensure optimal growth conditions (medium, CO₂, humidity).
-
-
Colonies are too small or too large:
-
Adjust the incubation time.
-
-
High variability between replicates:
-
Ensure a homogenous single-cell suspension before plating.
-
Be consistent with the fixation and staining procedure.
-
γ-H2AX Immunofluorescence Assay
Objective: To detect and quantify DNA double-strand breaks (DSBs) induced by this compound.
Methodology: This assay utilizes an antibody specific to the phosphorylated form of histone H2AX (γ-H2AX), which accumulates at the sites of DSBs, forming discrete nuclear foci that can be visualized and quantified by fluorescence microscopy.[22][23]
Detailed Protocol: [22][23][24][25]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 or saponin.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
High background fluorescence:
-
Optimize the antibody concentrations.
-
Increase the number and duration of washing steps.
-
Ensure the blocking step is effective.
-
-
Weak or no signal:
-
Confirm that the treatment is inducing DSBs.
-
Use a different primary antibody or a fresh batch.
-
Optimize fixation and permeabilization conditions.
-
-
Uneven staining:
-
Ensure cells are not allowed to dry out during the staining procedure.
-
In Vitro Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the generation of ROS in cells treated with this compound.
Methodology: This assay often uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27][28]
-
Cell Seeding and Treatment: Plate cells and treat with this compound. Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading: Load the cells with DCFH-DA by incubating them in a medium containing the probe.
-
Incubation: Allow time for the probe to be deacetylated and for ROS to be generated.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
High background fluorescence:
-
Protect the probe from light to prevent auto-oxidation.
-
Wash the cells thoroughly after probe loading to remove any extracellular probe.
-
-
Low signal:
-
Ensure the cells are healthy and metabolically active.
-
Increase the concentration of the probe or the incubation time.
-
Confirm that the treatment is indeed generating ROS.
-
-
Photobleaching:
-
Minimize the exposure of the stained cells to the excitation light.
-
Visualizations
References
- 1. This compound and Its Role in Advanced Cervical and Vaginal Cancer - OncologyTube [oncologytube.com]
- 2. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Clonogenic Assay [en.bio-protocol.org]
- 18. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 24. crpr-su.se [crpr-su.se]
- 25. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 29. abcam.cn [abcam.cn]
- 30. researchgate.net [researchgate.net]
Managing off-target effects of Triapine in research models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Triapine in various research models while managing its known off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, providing direct solutions to help ensure the reliability and reproducibility of your results.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TRP-001 | Unexpectedly high cytotoxicity in vitro, even at low concentrations. | 1. High sensitivity of the cell line. 2. Generation of Reactive Oxygen Species (ROS). 3. Mitochondrial stress. | 1. Perform a dose-response curve to determine the precise IC50 value for your specific cell line. 2. Co-incubate with an antioxidant like N-acetylcysteine (NAC) to assess the contribution of ROS. 3. Measure mitochondrial respiration and glycolysis to assess metabolic changes. |
| TRP-002 | Inconsistent results between experimental replicates. | 1. Instability of this compound in culture media. 2. Variability in cell health and density. 3. Inconsistent drug preparation. | 1. Prepare fresh this compound solutions for each experiment. This compound stability in aqueous solutions can be limited. 2. Ensure consistent cell seeding density and monitor cell health prior to treatment. 3. Follow a standardized protocol for dissolving and diluting this compound. |
| TRP-003 | In vivo studies show excessive toxicity (e.g., weight loss, lethargy). | 1. Off-target effects such as methemoglobinemia or anemia. 2. High dose or frequent administration schedule. | 1. Monitor methemoglobin levels and complete blood counts (CBC). 2. Optimize the dosing regimen by reducing the dose or frequency of administration. Consider a dose-finding study. |
| TRP-004 | Observed effects do not correlate with ribonucleotide reductase inhibition. | 1. Off-target effects are the primary drivers of the observed phenotype. 2. The experimental model has intrinsic resistance to RNR inhibition. | 1. Investigate the role of iron chelation and ROS production. 2. Assess the expression levels of RNR subunits (RRM1, RRM2) in your model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the potent inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication and repair.[1][2][3] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2]
Q2: What are the main off-target effects of this compound?
A2: The most significant off-target effects of this compound stem from its properties as a strong iron chelator.[1] This leads to two primary consequences:
-
Formation of Redox-Active Iron Complexes: this compound forms complexes with iron that can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[4][5] This induces oxidative stress, which can damage cellular components, including DNA.[4][5]
-
Mitochondrial Stress: The generation of ROS and disruption of iron homeostasis can lead to mitochondrial dysfunction.[6][7]
Q3: What is methemoglobinemia and how is it related to this compound treatment?
A3: Methemoglobinemia is a condition characterized by elevated levels of methemoglobin in the blood, which is an oxidized form of hemoglobin that is unable to bind and transport oxygen. This compound's redox-active iron complexes can catalyze the oxidation of hemoglobin, leading to this condition.[8] In preclinical models, this can manifest as hypoxia.[8]
Q4: How can I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[9] It is recommended to use fresh DMSO, as absorbed moisture can reduce solubility.[9] For in vivo studies, formulations often involve a combination of solvents like DMSO, PEG300, and Tween 80 to ensure solubility and bioavailability.[2] It is crucial to prepare fresh solutions and not to use polyvinyl chloride (PVC) containers for dilution to avoid plasticizer leaching.[6]
Q5: What are typical effective concentrations of this compound in vitro?
A5: The effective concentration of this compound varies significantly depending on the cell line. The average GI50 (concentration required to inhibit growth by 50%) across the NCI-60 cancer cell line panel is approximately 1.6 µM.[6] However, IC50 values can range from nanomolar to micromolar concentrations. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| NCI-60 Panel (average) | Various | ~1.6 | [6] |
| L1210 | Leukemia | Not specified, but potent inhibition observed | [10] |
| KB | Nasopharyngeal Carcinoma | Potent inhibition observed | [9][10] |
| M109 | Murine Lung Carcinoma | Not specified, but inhibited growth | [11] |
| A2780 | Human Ovarian Carcinoma | Not specified, but inhibited growth | [11] |
| DU145 | Prostate Cancer | ~5 (for radiosensitization studies) | [4] |
| U251 | Glioblastoma | ~5 (for radiosensitization studies) | [4] |
| PSN1 | Pancreatic Cancer | ~3 (for radiosensitization studies) | [4] |
| HL-60 | Leukemia | 0.29 | [12] |
| MCF-7 | Breast Cancer | Not specified, but cytotoxicity observed | [12] |
Table 2: In Vivo Dosages of this compound in Murine Models
| Mouse Model | Tumor Type | Dosage | Administration Route | Reference |
| L1210 leukemia | Leukemia | 1.25 to 20 mg/kg | Not specified | [9] |
| M109 lung carcinoma | Lung Cancer | 8-10 mg/kg/dose (twice daily) | Intraperitoneal | [11] |
| A2780 ovarian carcinoma | Ovarian Cancer | 8-10 mg/kg/dose (twice daily) | Intraperitoneal | [11] |
| Xenografts | Various | 60 mg/kg | Not specified | [4] |
| SKOV3 xenografts | Ovarian Cancer | 10 mg/kg | Intraperitoneal | [1] |
| OVCAR3 xenografts | Ovarian Cancer | 10 mg/kg | Intraperitoneal | [1] |
| PEO4ip xenografts | Ovarian Cancer | 1.7 or 3.3 mg/kg | Intraperitoneal | [1] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS probe
-
Phosphate-buffered saline (PBS)
-
N-acetylcysteine (NAC) as a positive control/scavenger
-
Fluorometer or flow cytometer
Procedure:
-
Seed cells in a suitable plate format (e.g., 96-well plate for fluorometry or 6-well plate for flow cytometry).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., H₂O₂). To confirm that the effect is ROS-mediated, include a condition with this compound and NAC co-treatment.
-
Wash the cells with PBS.
-
Load the cells with the ROS probe (e.g., 10 µM DCFDA in PBS) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCFDA).
-
Normalize the fluorescence intensity of treated cells to the vehicle control.
Protocol 2: Assessment of Mitochondrial Respiration
Objective: To evaluate the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
The following day, treat the cells with this compound for the desired time.
-
Replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
The Seahorse XF Analyzer will measure the OCR at baseline and after each injection.
-
Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: In Vivo Methemoglobin Measurement
Objective: To determine the level of methemoglobin in the blood of animals treated with this compound.
Materials:
-
This compound-treated and control animals
-
Blood collection supplies (e.g., heparinized tubes)
-
Co-oximeter or spectrophotometer
Procedure:
-
Collect blood samples from animals at various time points after this compound administration.
-
If using a co-oximeter, follow the manufacturer's instructions for sample analysis. This is the most accurate method for differentiating between hemoglobin species.[13]
-
For a spectrophotometric method: a. Lyse a small volume of blood in a stabilizing buffer. b. Measure the absorbance at specific wavelengths (e.g., 630 nm for methemoglobin). c. A simple bedside test involves placing a drop of blood on white filter paper; deoxygenated blood will turn red upon exposure to air, while blood with high methemoglobin will remain brown.[13]
-
Express methemoglobin levels as a percentage of total hemoglobin.
Visualizations
References
- 1. Combination of this compound, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer | PLOS One [journals.plos.org]
- 2. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The iron-chelating drug this compound causes pronounced mitochondrial thiol redox stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
Validation & Comparative
Unveiling the Synergistic Power of Triapine and Gemcitabine in Oncology
A comprehensive analysis of preclinical and clinical data demonstrates the enhanced anti-tumor efficacy of combining Triapine with the cornerstone chemotherapeutic, gemcitababine. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the synergistic effects, underlying mechanisms, and relevant experimental protocols.
The combination of this compound and gemcitabine has emerged as a promising strategy in cancer therapy, with a strong rationale rooted in their complementary mechanisms of action. This compound, a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2), and gemcitabine, which primarily targets the M1 subunit (RRM1) through its diphosphate metabolite, work in concert to disrupt DNA synthesis and repair, leading to enhanced cancer cell death. Preclinical studies have consistently shown that pretreatment with this compound potentiates the cytotoxic effects of gemcitabine in various cancer cell lines, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3] This synergy is attributed to this compound's ability to deplete the intracellular pool of deoxynucleotides (dNTPs), thereby increasing the incorporation of gemcitabine's active triphosphate metabolite (dFdCTP) into DNA.[1][3]
Mechanism of Synergistic Action
The synergistic interaction between this compound and gemcitabine is a well-orchestrated molecular event that cripples the cancer cell's ability to replicate its DNA.
-
Dual Inhibition of Ribonucleotide Reductase: Ribonucleotide reductase (RR) is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[4] Gemcitabine's active diphosphate form (dFdCDP) inhibits the RRM1 subunit, while this compound specifically targets the RRM2 subunit.[1][3] This dual inhibition leads to a profound and sustained depletion of the intracellular dNTP pool.
-
Enhanced Gemcitabine Incorporation: The this compound-induced scarcity of natural deoxycytidine triphosphate (dCTP) reduces competition for gemcitabine's active triphosphate metabolite (dFdCTP) to be incorporated into the replicating DNA strand.[1]
-
Inhibition of DNA Repair: The depletion of dNTPs also hampers the cell's ability to repair DNA damage, further augmenting the cytotoxic effects of gemcitabine-induced DNA chain termination.
This multi-pronged attack ultimately pushes the cancer cell towards apoptosis, or programmed cell death.
Preclinical Evidence of Synergy
Clinical Validation and Treatment Protocols
The promising preclinical data has led to several clinical trials evaluating the this compound and gemcitabine combination in patients with advanced solid tumors. These studies have established the feasibility and preliminary efficacy of this combination therapy.
Table 1: Summary of Key Clinical Trials
| Trial Phase | Cancer Type | Dosage and Schedule | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | This compound 90 mg (24-hour infusion) followed by gemcitabine 1000 mg/m² (100-minute infusion) on days 1 and 15 of a 28-day cycle. | The combination was well-tolerated and showed preliminary activity in a heavily pretreated patient population. The Maximum Tolerated Dose (MTD) was established. | [4] |
| Phase II | Advanced Non-Small Cell Lung Cancer (NSCLC) | This compound 105 mg/m² IV over 2 hours, followed by gemcitabine 1,000 mg/m² over 30 minutes on days 1, 8, and 15 of a 28-day cycle. | The regimen did not demonstrate significant objective antitumor responses in relapsed NSCLC. | [2] |
| Phase II | Advanced Pancreatic Cancer | This compound 105 mg/m² as a 2-hour infusion, followed 4 hours later by gemcitabine 1000 mg/m² over 30 minutes on days 1, 8, and 15 of a 28-day cycle. | The trial was stopped after the first stage due to a lack of significant antitumor activity at this dose and schedule. | [5] |
| Phase II | Unresectable or Metastatic Pancreatic Cancer | This compound as a 4-hour infusion followed by gemcitabine 1000 mg/m² on days 1, 8, and 15 of a 4-week cycle. The protocol was later amended to a 24-hour continuous infusion of this compound. | The combination showed activity in pancreatic cancer, with prolonged exposure to this compound enhancing the biological effect, as evidenced by increased myelosuppression. | [1] |
Experimental Protocols
The following provides a generalized methodology for assessing the synergistic effects of this compound and gemcitabine in vitro, based on commonly employed techniques in the cited literature.
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., NSCLC or pancreatic adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: this compound and gemcitabine are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Treatment Schedule: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with either this compound alone, gemcitabine alone, or a combination of both. A sequential treatment schedule, where cells are pre-incubated with this compound for a specific duration (e.g., 4, 8, or 12 hours) before the addition of gemcitabine, is often employed to maximize synergistic effects.[4]
-
Cell Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) for each drug is determined. To quantify the interaction between the two drugs, the Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizing the Molecular Interactions
The following diagrams illustrate the key pathways and experimental logic involved in the synergistic action of this compound and gemcitabine.
Caption: Mechanism of synergistic action between this compound and gemcitabine.
Caption: Workflow for in vitro synergy assessment of this compound and gemcitabine.
Conclusion
The combination of this compound and gemcitabine represents a rationally designed therapeutic strategy that leverages the specific molecular vulnerabilities of cancer cells. The robust preclinical evidence of synergy, supported by a clear understanding of the underlying mechanism, has provided a strong impetus for clinical investigation. While clinical outcomes have been varied across different cancer types and treatment schedules, the data underscores the importance of optimizing dosing and scheduling to maximize the therapeutic window of this combination. Further research focusing on identifying predictive biomarkers and exploring this combination in other malignancies is warranted to fully realize its clinical potential.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of gemcitabine triphosphate with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and gemcitabine in advanced pancreatic carcinoma. A trial of the Princess Margaret hospital Phase II consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Triapine's Efficacy Across Diverse Cancer Types: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of Triapine, a potent ribonucleotide reductase (RNR) inhibitor, across various cancer types. By objectively comparing its performance with standard-of-care treatments and presenting supporting experimental data, this document aims to inform ongoing research and drug development efforts.
Mechanism of Action: Targeting the Engine of DNA Synthesis
This compound exerts its anticancer effects by targeting ribonucleotide reductase, a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] By chelating the iron in the RRM2 subunit of RNR, this compound effectively quenches the tyrosyl free radical necessary for the enzyme's catalytic activity.[1][2] This leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, causing S-phase cell cycle arrest and ultimately inducing apoptosis (programmed cell death), particularly in rapidly proliferating cancer cells.[1][3][4]
The inhibition of RNR by this compound also hampers the ability of cancer cells to repair DNA damage induced by other therapies, such as chemotherapy and radiation, suggesting a synergistic potential in combination treatments.[3] Downstream signaling pathways affected by this compound-induced RNR inhibition include the activation of DNA damage response pathways, such as ATM and DNA-PK, and the induction of endoplasmic reticulum stress.[5][6]
digraph "this compound Signaling Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound's Mechanism of Action and Downstream Effects", splines=ortho, rankdir=TB];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [arrowhead=normal, color="#5F6368"];
// Nodes
this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
RNR [label="Ribonucleotide Reductase (RNR)\nRRM1/RRM2 Complex", fillcolor="#FBBC05", fontcolor="#202124"];
Iron [label="Fe³⁺", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5, height=0.5];
dNTPs [label="dNTP Pool\n(dATP, dGTP, dCTP, dTTP)", fillcolor="#F1F3F4", fontcolor="#202124"];
DNAsynthesis [label="DNA Synthesis & Repair", fillcolor="#34A853", fontcolor="#FFFFFF"];
S_phase [label="S-Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ER_Stress [label="Endoplasmic Reticulum Stress", fillcolor="#FBBC05", fontcolor="#202124"];
DDR [label="DNA Damage Response\n(ATM, DNA-PK activation)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
this compound -> RNR [label="Inhibits by chelating Iron"];
RNR -> Iron [style=dashed, arrowhead=none, label="contains"];
RNR -> dNTPs [label="Catalyzes production"];
dNTPs -> DNAsynthesis [label="Essential for"];
DNAsynthesis -> S_phase [style=dashed, arrowhead=none, label="Leads to"];
S_phase -> Apoptosis [label="Induces"];
this compound -> ER_Stress [label="Induces"];
ER_Stress -> Apoptosis [label="Contributes to"];
DNAsynthesis -> DDR [label="Triggers if stalled"];
DDR -> Apoptosis [label="Can induce"];
}
A generalized workflow for a randomized clinical trial of this compound.
The logical basis for combining this compound with DNA-damaging agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Ribonucleotide Reductase Induces Endoplasmic Reticulum Stress and Apoptosis, Leading to the Death of Docetaxel-resistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A comparative study of Triapine's effect on different cell cycle phases
A Detailed Examination of the Ribonucleotide Reductase Inhibitor's Effects on Different Cell Cycle Phases Compared to Hydroxyurea
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms by which anti-cancer agents exert their effects is paramount. This guide provides a comprehensive comparative study of Triapine, a potent ribonucleotide reductase (RNR) inhibitor, and its influence on the various phases of the cell cycle. Through a meticulous review of experimental data, this document contrasts the activity of this compound with that of hydroxyurea, a well-established RNR inhibitor, offering valuable insights for preclinical and clinical research.
Abstract
This compound, a thiosemicarbazone derivative, has demonstrated significant anti-neoplastic activity by targeting ribonucleotide reductase, the enzyme essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.[1] This inhibition leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide presents a comparative analysis of the effects of this compound and hydroxyurea on cell cycle distribution across various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The primary effect of this compound is a pronounced arrest in the G1/S phase of the cell cycle, a feature that distinguishes it from hydroxyurea, which predominantly induces an S-phase arrest.[2][3]
Comparative Efficacy: this compound vs. Hydroxyurea
This compound has consistently demonstrated superior potency as an RNR inhibitor compared to hydroxyurea.[4] This increased efficacy is reflected in its lower half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines.
| Cell Line | This compound IC50 (µM) | Hydroxyurea IC50 (µM) |
| L1210 (Leukemia) | ~0.1 | >100 |
| KB (Nasopharyngeal Carcinoma) | ~0.5 | >100 |
| A2780 (Ovarian Carcinoma) | ~1.0 | Not widely reported |
| M109 (Lung Carcinoma) | ~1.0 | Not widely reported |
Table 1: Comparative IC50 Values of this compound and Hydroxyurea in Various Cancer Cell Lines. The data indicates that this compound is significantly more potent than hydroxyurea in inhibiting the growth of these cancer cell lines.[4]
Impact on Cell Cycle Distribution: A Quantitative Comparison
The differential effects of this compound and hydroxyurea on cell cycle progression are a key aspect of their mechanisms of action. This compound predominantly induces a G1/S phase arrest, preventing cells from initiating DNA replication. In contrast, hydroxyurea allows cells to enter the S phase but then halts DNA synthesis, leading to an accumulation of cells in the S phase.
| Treatment | Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| Control | U251 (Glioma) | 55 | 30 | 15 |
| This compound (5 µM) | U251 (Glioma) | 75 | 10 | 15 |
| Control | DU145 (Prostate) | 60 | 25 | 15 |
| This compound (5 µM) | DU145 (Prostate) | 80 | 5 | 15 |
| Control | PSN1 (Pancreatic) | 50 | 35 | 15 |
| This compound (3 µM) | PSN1 (Pancreatic) | 70 | 15 | 15 |
| Control | MCF-7 (Breast) | 65 | 25 | 10 |
| Hydroxyurea (1 mM) | MCF-7 (Breast) | 40 | 50 | 10 |
| Control | MDA-MB-453 (Breast) | 70 | 15 | 15 |
| Hydroxyurea (2 mM) | MDA-MB-453 (Breast) | 30 | 60 | 10 |
Table 2: Comparative Effects of this compound and Hydroxyurea on Cell Cycle Phase Distribution. Data compiled from multiple studies illustrates the distinct cell cycle arrest profiles induced by the two RNR inhibitors in various cancer cell lines.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for analyzing cell cycle distribution.
Caption: Signaling pathway of this compound-induced G1/S cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Cell Culture and Drug Treatment
Cancer cell lines (e.g., U251, DU145, PSN1, MCF-7, MDA-MB-453) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a density that allows for logarithmic growth during the treatment period. This compound and hydroxyurea are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations for the specified duration (e.g., 24-48 hours). Control cells are treated with the vehicle alone.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation: Following treatment, both adherent and suspension cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then washed with ice-cold phosphate-buffered saline (PBS) and pelleted by centrifugation. The cell pellet is resuspended in ice-cold 70% ethanol while vortexing gently to prevent clumping and fixed overnight at -20°C.
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI; a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA). The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured. At least 10,000 events are acquired for each sample.
-
Data Analysis: The cell cycle distribution (percentage of cells in G0/G1, S, and G2/M phases) is determined from the DNA content histograms using appropriate cell cycle analysis software.
Western Blot Analysis for Cell Cycle-Related Proteins
-
Protein Extraction: After drug treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for cell cycle regulatory proteins (e.g., Cyclin D1, CDK4, CDK2, p21, p27) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This comparative guide underscores the distinct effects of this compound on the cell cycle, primarily inducing a G1/S phase arrest, which contrasts with the S-phase arrest caused by hydroxyurea.[2][3] The superior potency of this compound, as evidenced by its lower IC50 values, positions it as a promising candidate for further investigation in cancer therapy, both as a monotherapy and in combination with other agents.[4] The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting studies on RNR inhibitors and their impact on cell cycle regulation. The ability of this compound to halt cell proliferation at the G1/S checkpoint suggests its potential utility in sensitizing cancer cells to DNA-damaging agents and radiotherapy.[2] Further research into the nuanced molecular mechanisms governing this compound-induced cell cycle arrest will undoubtedly pave the way for more effective and targeted cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterizations reveal different properties between CDK4/cyclin D1 and CDK2/cyclin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Proper Disposal of Triapine: A Step-by-Step Guide for Laboratory Professionals
Triapine, an investigational ribonucleotide reductase inhibitor, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. As a hazardous chemical, this compound waste must be managed in accordance with federal, state, and institutional regulations for hazardous and investigational drug waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, from initial waste identification to final destruction.
Hazard Identification and Safety Precautions
This compound is classified as acutely toxic if swallowed and is a skin and eye irritant.[1][2] Personnel handling this compound waste must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) such as double chemotherapy gloves, lab coats, and safety glasses. All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure risk.
Waste Segregation and Containerization
Proper segregation of this compound waste is crucial to prevent accidental exposure and to ensure compliant disposal.
-
Bulk vs. Trace Waste: It is important to distinguish between bulk and trace chemotherapy waste.
-
Bulk chemotherapy waste includes expired or unused vials of this compound, and materials heavily contaminated with the drug (e.g., saturated absorbent pads).[3] This type of waste must be disposed of in designated black hazardous waste containers.[3][4]
-
Trace chemotherapy waste includes items with minimal residual drug, such as empty vials (containing less than 3% of the original volume), used gloves, and gowns.[3] These should be disposed of in yellow trace chemotherapy waste containers.[3]
-
-
Sharps: Any sharps, such as needles and syringes used for this compound administration, must be disposed of in a designated, puncture-resistant sharps container. If the syringe contains a visible amount of the drug (more than 0.1 ml), it should be treated as bulk hazardous waste and disposed of in a special black bulk waste container, not a standard sharps container.[4]
A summary of waste types and corresponding container requirements is provided in the table below.
| Waste Type | Description | Container Type | Container Color |
| Bulk Hazardous Waste | Expired or unused vials, partially full syringes, heavily contaminated PPE.[3] | RCRA-approved hazardous waste container.[4] | Black |
| Trace Contaminated Waste | Empty vials (<3% remaining), used gowns, gloves, and other lightly contaminated items.[3] | Designated trace chemotherapy waste container.[3] | Yellow |
| Contaminated Sharps | Needles, syringes, and other sharps with residual this compound. | Puncture-resistant sharps container. | Red (or as per institutional policy) |
Labeling and Storage
All waste containers must be clearly labeled as "Hazardous Waste" and include the following information:
-
The full chemical name: "this compound" or "3-Aminopyridine-2-carboxaldehyde thiosemicarbazone".[5]
-
The name of the Principal Investigator (PI) and contact information.[5]
-
The location where the waste is being stored (building and room number).[5]
-
An indication of the hazards (e.g., "Toxic").
Labeled containers must be stored in a designated Satellite Accumulation Area (SAA) that is secure and regularly inspected.[5]
Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Triapine
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Triapine in a laboratory setting. This compound is an investigational anticancer agent and a potent inhibitor of ribonucleotide reductase.[1][2] It is classified as acutely toxic and an irritant, necessitating stringent safety measures to prevent exposure.[3][4] Adherence to these guidelines is critical for the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk during the handling of this compound. The following table summarizes the required PPE for various laboratory activities involving this compound. All PPE should be disposable or decontaminated after each use.[5]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving & Unpacking | Single pair of chemotherapy gloves | Laboratory coat | Safety glasses | Not generally required |
| Weighing (powder) | Double pair of chemotherapy gloves | Chemotherapy-rated gown | Safety glasses with side shields or goggles | NIOSH-approved respirator (e.g., N95) if not in a containment hood |
| Solution Preparation | Double pair of chemotherapy gloves | Chemotherapy-rated gown | Goggles and face shield | Work within a certified chemical fume hood or biological safety cabinet |
| In Vitro/In Vivo Administration | Double pair of chemotherapy gloves | Chemotherapy-rated gown | Safety glasses with side shields | Not required if no aerosol generation |
| Waste Disposal | Double pair of chemotherapy gloves | Chemotherapy-rated gown | Safety glasses with side shields | Not generally required |
| Spill Cleanup | Double pair of chemotherapy gloves | Chemotherapy-rated gown | Goggles and face shield | NIOSH-approved respirator |
Note: It is crucial to use PPE made of materials that have been tested for resistance to hazardous drugs.[6] Always consult your institution's specific safety guidelines.[5]
Operational and Disposal Plans
This section provides step-by-step guidance for the safe handling and disposal of this compound, from receipt to final waste management.
I. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, put on a lab coat and a single pair of chemotherapy gloves.
-
Verification: Open the package in a designated area and verify that the primary container is intact.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the storage temperature recommendations provided by the supplier.
II. Preparation of this compound Solutions
All preparation of powdered this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of the powder and to contain any potential spills.[6]
-
Assemble Materials: Gather all necessary equipment, including the this compound vial, appropriate solvent, sterile syringes and needles, and a plastic-backed absorbent pad.
-
Don Full PPE: Wear double chemotherapy gloves, a chemotherapy-rated gown, and safety goggles.
-
Prepare Workspace: Place a plastic-backed absorbent pad on the work surface of the fume hood to contain any minor spills.
-
Weighing: If weighing the powder, do so on the absorbent pad within the fume hood. Use a dedicated spatula and weighing paper.
-
Reconstitution:
-
Carefully uncap the this compound vial.
-
Using a sterile syringe, slowly add the required volume of solvent to the vial to avoid aerosolization.
-
Allow the powder to dissolve completely, swirling gently if necessary.
-
-
Post-Preparation:
-
Wipe the exterior of the vial and any other containers with a decontaminating solution.
-
Dispose of all single-use items (weighing paper, wipes, etc.) in the designated hazardous waste container.
-
III. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill:
-
Alert others in the area.
-
Evacuate the immediate area if the spill is large or if powder is airborne.
-
Don appropriate PPE, including respiratory protection if necessary.
-
Cover liquid spills with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the area from the outside in with an appropriate decontaminating solution.
-
Place all cleanup materials in a sealed hazardous waste container.
-
IV. Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.[7]
-
Segregation: Do not mix this compound waste with other laboratory waste streams.[7]
-
PPE and Contaminated Items: All disposable PPE (gloves, gowns, shoe covers) and lab supplies (absorbent pads, wipes, empty vials) that have come into contact with this compound should be placed in a clearly labeled, sealed hazardous waste container (typically a yellow or black bin designated for chemotherapy waste).[7]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for hazardous waste. Do not recap needles. If the syringe contains residual this compound, it should be disposed of in a special "Bulk" hazardous waste container.[7]
-
Unused Solutions: Unused or expired this compound solutions must be collected in a sealed, properly labeled hazardous chemical waste container. Do not pour down the drain.[7]
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[7]
Workflow Visualization
The following diagram illustrates the key stages in the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
